MRTX-EX185 (formic)
Description
BenchChem offers high-quality MRTX-EX185 (formic) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MRTX-EX185 (formic) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H35FN6O4 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol;formic acid |
InChI |
InChI=1S/C33H33FN6O2.CH2O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33;2-1-3/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2;1H,(H,2,3)/t22-,23+; |
InChI Key |
YWOAMEBABPMBDA-ZJXXCOCUSA-N |
Isomeric SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O.C(=O)O |
Canonical SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O.C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MRTX-EX185 (formic)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-EX185, in its stable formic acid salt form, is a potent and selective inhibitor of KRAS G12D, a critical oncogenic driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. This technical guide provides a comprehensive overview of the mechanism of action of MRTX-EX185, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
MRTX-EX185 exerts its therapeutic effect by directly targeting the KRAS G12D mutant protein. Unlike early KRAS inhibitors that exclusively targeted the inactive, GDP-bound state, a key feature of MRTX-EX185 is its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) conformations of KRAS G12D.[1][2] This dual-state targeting is significant as the KRAS G12D mutation impairs GTP hydrolysis, leading to an accumulation of the active, signal-transducing form of the protein. By engaging both states, MRTX-EX185 effectively sequesters KRAS G12D and prevents its interaction with downstream effector proteins, thereby inhibiting the aberrant signaling that drives tumor growth.
The binding of MRTX-EX185 to KRAS G12D occurs in the switch-II pocket, a region critical for the conformational changes associated with KRAS activation and effector binding. This interaction disrupts the signaling cascade, primarily the MAPK pathway (RAF-MEK-ERK), leading to a reduction in ERK phosphorylation and subsequent inhibition of cell proliferation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of MRTX-EX185.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration of MRTX-EX185 Against Various KRAS Mutants
| Target | Parameter | Value (nM) |
| KRAS G12D | IC50 | 90 |
| KRAS WT | IC50 | 110 |
| KRAS G12C | IC50 | 290 |
| KRAS Q61H | IC50 | 130 |
| KRAS G13D | IC50 | 240 |
| HRAS (GDP-loaded) | Binding | Yes |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Activity of MRTX-EX185
| Cell Line | KRAS Mutation | Assay | Parameter | Value (nM) |
| SW-1990 | G12D | Cell Proliferation | IC50 | 70 |
| HEK293 | WT | Cell Proliferation | - | Non-toxic |
Data sourced from MedChemExpress and Vasta et al., 2022.[1][3]
Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for MRTX-EX185.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of MRTX-EX185 are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for KRAS Target Engagement
This assay was utilized to quantify the engagement of MRTX-EX185 with KRAS G12D in live cells.
Principle: BRET is a proximity-based assay that measures protein-protein interactions. In this context, a NanoLuc luciferase (donor) is fused to KRAS, and a fluorescent acceptor is brought into proximity. The binding of MRTX-EX185 to the switch-II pocket displaces the acceptor, leading to a decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are seeded in 6-well plates and co-transfected with plasmids encoding for KRAS-NanoLuc fusion proteins and the acceptor molecule. Transfection is typically performed using a suitable reagent like PEI.
-
Compound Treatment: 24 hours post-transfection, cells are harvested, washed, and resuspended in Opti-MEM. Cells are then seeded into 96-well plates. MRTX-EX185 is added at various concentrations.
-
BRET Measurement: The NanoLuc substrate, furimazine, is added to the wells. The BRET signal is measured using a plate reader capable of detecting both donor and acceptor emissions. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
Data Analysis: The BRET ratio is normalized to a vehicle control (DMSO). IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.
NanoBiT Protein-Protein Interaction Assay
This assay was employed to assess the ability of MRTX-EX185 to disrupt the interaction between KRAS G12D and its effector protein, CRAF.
Principle: The NanoBiT system utilizes a split-luciferase approach. The large (LgBiT) and small (SmBiT) subunits of NanoLuc are fused to two interacting proteins (e.g., KRAS and CRAF). Upon interaction, the subunits reconstitute a functional luciferase, generating a luminescent signal. Inhibitors that disrupt this interaction cause a decrease in luminescence.
Methodology:
-
Plasmid Construction: Plasmids encoding KRAS G12D fused to one NanoBiT subunit and CRAF-RBD (RAS-binding domain) fused to the other are generated.
-
Cell Culture and Transfection: HEK293T cells are transfected with the NanoBiT fusion constructs.
-
Compound Incubation: Transfected cells are seeded into 96-well plates. MRTX-EX185 is added at varying concentrations and incubated for a specified period.
-
Luminescence Detection: The Nano-Glo Live Cell Substrate is added, and luminescence is measured using a plate reader.
-
Data Analysis: Luminescence signals are normalized to vehicle-treated cells, and IC50 values are calculated from the resulting dose-response curves.
Western Blot for ERK Phosphorylation
This experiment evaluates the downstream signaling effects of MRTX-EX185 by measuring the phosphorylation status of ERK.
Methodology:
-
Cell Culture and Treatment: SW-1990 cells are seeded and allowed to adhere. The cells are then treated with different concentrations of MRTX-EX185 for a defined period (e.g., 2 hours).
-
Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
Densitometry: Band intensities are quantified using imaging software, and the ratio of p-ERK to total ERK is calculated.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of MRTX-EX185 on the viability of cancer cells.
Methodology:
-
Cell Seeding: SW-1990 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Addition: MRTX-EX185 is added in a dose-response manner.
-
Incubation: Cells are incubated with the compound for a period of 72 hours.
-
ATP Measurement: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
Luminescence Reading: The luminescent signal is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC50 value is calculated.
Experimental Workflow Diagram
Conclusion
MRTX-EX185 (formic) is a promising therapeutic agent that potently and selectively inhibits the KRAS G12D oncoprotein. Its unique ability to bind both the inactive and active states of KRAS G12D allows for comprehensive suppression of downstream signaling pathways, leading to potent anti-proliferative effects in cancer cells harboring this mutation. The experimental data robustly supports its mechanism of action, positioning MRTX-EX185 as a significant advancement in the development of targeted therapies for KRAS-driven malignancies.
References
In-Depth Technical Guide: Binding Affinity of MRTX-EX185 (formic) to KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of MRTX-EX185 (formic) to the oncogenic KRAS G12D mutant protein. It includes a detailed summary of quantitative binding data, in-depth descriptions of relevant experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Core Findings: Binding Affinity of MRTX-EX185 to KRAS G12D
MRTX-EX185, in its formic acid salt form, has been identified as a potent, non-covalent inhibitor of the KRAS G12D mutation. Biochemical and cellular assays have demonstrated its ability to engage with and inhibit the function of this key cancer driver.
Quantitative Binding Data
The binding affinity of MRTX-EX185 for KRAS G12D has been characterized using various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a commonly reported metric for its potency.
| Compound | Target | Assay Type | Reported IC50 (nM) | Notes |
| MRTX-EX185 (formic) | KRAS G12D | Biochemical/Cellular Assays | 90 | Binds to both GDP-loaded (inactive) and GNP-loaded (active) states of KRAS G12D. |
This table summarizes publicly available data. For definitive values, refer to the primary literature.
Experimental Protocols
The determination of the binding affinity and functional inhibition of KRAS G12D by MRTX-EX185 involves a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experimental approaches.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure compound binding to a target protein within living cells.
Principle: This assay utilizes a NanoLuc® luciferase-tagged KRAS G12D protein (the BRET donor) and a fluorescently labeled tracer molecule that binds to the same target protein (the BRET acceptor). When the tracer is bound to the KRAS G12D-NanoLuc® fusion protein, the close proximity allows for energy transfer from the luciferase to the fluorophore upon substrate addition, generating a BRET signal. A test compound, such as MRTX-EX185, that binds to KRAS G12D will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 cells are typically used and cultured in a suitable medium (e.g., DMEM with 10% FBS). Cells are then transiently transfected with plasmids encoding for the LgBiT-KRAS G12D and SmBiT-KRAS G12D fusion vectors. These two components of the NanoBiT® system come together to form a functional NanoLuc® luciferase when KRAS forms multimers.
-
Cell Seeding: Post-transfection, cells are seeded into 384-well plates at an appropriate density.
-
Tracer and Compound Addition: The cells are pre-treated with the NanoBRET™ RAS Tracer K-1. Subsequently, MRTX-EX185 (formic) is added at various concentrations to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 2 hours) to allow the compound to reach equilibrium with the target protein.
-
Signal Detection: The NanoBRET™ Nano-Glo® Substrate is added to the wells. The BRET signal, which is the ratio of the acceptor emission to the donor emission, is measured using a plate reader equipped for BRET detection (e.g., Envision 2104 Multilabel Reader).
-
Data Analysis: The IC50 value is determined by plotting the normalized BRET signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a robust method for studying protein-protein interactions and can be adapted to assess the inhibition of such interactions by small molecules.
Principle: To measure the disruption of the KRAS G12D interaction with its effector protein, such as RAF1, a TR-FRET assay can be employed. In this setup, KRAS G12D is typically tagged with a donor fluorophore (e.g., a terbium cryptate), and the RAF1 binding domain (RBD) is tagged with an acceptor fluorophore. When KRAS G12D and RAF1-RBD interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. MRTX-EX185, by binding to KRAS G12D, can prevent this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation: Purified, recombinant KRAS G12D and RAF1-RBD proteins are used. KRAS G12D is labeled with a long-lifetime donor fluorophore, and RAF1-RBD is labeled with a suitable acceptor fluorophore.
-
Assay Setup: The assay is performed in a low-volume microtiter plate. A fixed concentration of the donor-labeled KRAS G12D and acceptor-labeled RAF1-RBD are mixed in an appropriate assay buffer.
-
Compound Addition: MRTX-EX185 (formic) is serially diluted and added to the wells.
-
Incubation: The reaction mixture is incubated at room temperature to allow the binding equilibrium to be reached.
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader, which excites the donor and measures the emission from both the donor and the acceptor at specific time delays to minimize background fluorescence.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the inhibitor concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Principle: One of the interacting partners (the ligand, e.g., KRAS G12D) is immobilized on a sensor chip. The other partner (the analyte, e.g., MRTX-EX185) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response in a sensorgram.
Detailed Methodology:
-
Chip Preparation and Ligand Immobilization: A suitable sensor chip is activated, and the KRAS G12D protein is immobilized onto the surface.
-
Analyte Preparation: MRTX-EX185 (formic) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The analyte solutions are injected sequentially over the sensor surface. The association of the compound is monitored in real-time. After the injection, the running buffer is flowed over the chip to monitor the dissociation of the compound.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
MicroScale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of interactions in solution by detecting changes in the hydration shell, charge, or size of molecules upon binding.
Principle: A target molecule (e.g., KRAS G12D) is fluorescently labeled. The binding of a ligand (e.g., MRTX-EX185) to the labeled target alters its movement along a microscopic temperature gradient, which is detected as a change in fluorescence.
Detailed Methodology:
-
Sample Preparation: The target protein, KRAS G12D, is labeled with a fluorescent dye.
-
Serial Dilution: The unlabeled ligand, MRTX-EX185 (formic), is serially diluted.
-
Mixing: A constant concentration of the labeled target is mixed with the different concentrations of the ligand.
-
Capillary Loading: The mixtures are loaded into glass capillaries.
-
Measurement: The capillaries are placed in the MST instrument, and the thermophoretic movement is measured.
-
Data Analysis: The change in the normalized fluorescence is plotted against the ligand concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in KRAS G12D signaling and the experimental procedures to study its inhibition is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Unveiling the Selectivity of MRTX-EX185 (formic): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of MRTX-EX185 (formic), a potent, non-covalent inhibitor of KRAS mutants. By delving into its mechanism of action, quantitative binding affinities, and cellular activity, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of targeted cancer therapies.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, KRAS was considered "undruggable" due to its smooth protein surface and high affinity for GTP. The development of inhibitors targeting specific KRAS mutations, therefore, represents a significant advancement in precision oncology. MRTX-EX185 has emerged as a key compound of interest, demonstrating a unique profile of activity against various KRAS mutations.
Mechanism of Action: A Non-Covalent Approach to KRAS Inhibition
MRTX-EX185 functions by non-covalently binding to the switch-II pocket of the KRAS protein.[1] This interaction locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the oncogenic signaling cascade.[2] A notable characteristic of MRTX-EX185 is its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS, with a preference for the inactive form.[1][3] This dual-state engagement may contribute to its potent cellular activity against constitutively active KRAS mutants.
Below is a diagram illustrating the canonical KRAS signaling pathway and the point of intervention by MRTX-EX185.
Caption: KRAS Signaling Pathway and MRTX-EX185 Inhibition.
Quantitative Selectivity Profile
The selectivity of MRTX-EX185 has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data, providing a clear comparison of its activity against different KRAS mutations and in various cell lines.
Biochemical Target Engagement (IC50)
This table presents the half-maximal inhibitory concentration (IC50) values of MRTX-EX185 against different KRAS mutant proteins, as determined by a Bioluminescence Resonance Energy Transfer (BRET) target engagement assay.[3]
| KRAS Mutation | IC50 (nM) |
| G12D | 90 |
| Wild-Type (WT) | 110 |
| Q61H | 130 |
| G13D | 240 |
| G12C | 290 |
Cellular Antiproliferative Activity (IC50)
This table shows the IC50 value of MRTX-EX185 in a KRAS G12D-driven pancreatic cancer cell line, demonstrating its potent antiproliferative effects.[3]
| Cell Line | KRAS Mutation | IC50 (nM) |
| SW-1990 | G12D | 70 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the selectivity and activity of MRTX-EX185.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
This assay is used to measure the direct binding of MRTX-EX185 to KRAS proteins within living cells.
References
An In-depth Technical Guide to MRTX-EX185 and Formic Acid
An important clarification regarding the topic "MRTX-EX185 (formic)": Initial analysis reveals that MRTX-EX185 and formic acid are two distinct chemical compounds. MRTX-EX185 is a complex, targeted inhibitor of the KRAS G12D protein, a key driver in various cancers. Formic acid, on the other hand, is the simplest carboxylic acid. The parenthetical "(formic)" in the query may refer to a salt form of MRTX-EX185, as the free base form of such complex molecules can be unstable. This guide will provide a comprehensive overview of both entities, addressing their unique chemical structures, properties, and relevant experimental contexts.
Part 1: MRTX-EX185 - A Potent KRAS(G12D) Inhibitor
MRTX-EX185 is a novel and potent small-molecule inhibitor targeting the KRAS(G12D) mutation.[1] This mutation is a significant oncogenic driver, and MRTX-EX185 represents a promising therapeutic agent for cancers harboring this specific genetic alteration.
Chemical Structure and Properties of MRTX-EX185
The chemical structure of MRTX-EX185 is presented below, followed by a table summarizing its key properties.
Chemical Structure of MRTX-EX185
A 2D representation of the molecular structure of MRTX-EX185.[2][3]
Table 1: Chemical and Physical Properties of MRTX-EX185
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₃FN₆O₂ | [3] |
| Molecular Weight | 564.665 g/mol | [3] |
| CAS Number | 2621927-57-7 | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and the KRAS Signaling Pathway
MRTX-EX185 functions by binding to the KRAS(G12D) protein, inhibiting its activity. The KRAS protein is a small GTPase that acts as a molecular switch in the cell.[5] In its active, GTP-bound state, it triggers a cascade of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[5][6][7] The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth. MRTX-EX185 has been shown to bind to both the GDP-loaded (inactive) and GTP-loaded (active) states of KRAS(G12D).[2]
Below is a diagram illustrating the KRAS signaling pathway and the point of inhibition by MRTX-EX185.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRTX-EX185 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 4. glpbio.com [glpbio.com]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Unveiling of MRTX-EX185 (formic): A Non-Covalent Approach to Targeting the "Undruggable" KRAS G12D
A Technical Guide for Researchers and Drug Development Professionals
Introduction
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been a formidable challenge in oncology, often dubbed "undruggable" due to its smooth protein surface and high affinity for GTP. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers. The development of targeted therapies for this specific mutation has been a significant focus of cancer research. MRTX-EX185 (formic) has emerged as a potent and selective, non-covalent inhibitor of KRAS G12D, offering a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of MRTX-EX185, tailored for researchers, scientists, and drug development professionals.
Discovery and Lead Optimization: A Structure-Guided Journey
While a dedicated discovery publication for MRTX-EX185 is not publicly available, its development likely followed a structure-based drug design strategy, a hallmark of its developer, Mirati Therapeutics. This approach is exemplified in the discovery of their other non-covalent KRAS G12D inhibitor, MRTX1133. The journey to MRTX-EX185 likely began with a deep understanding of the KRAS G12D protein structure and the identification of a cryptic "switch-II" pocket.
The logical workflow for the discovery of a non-covalent inhibitor like MRTX-EX185 can be conceptualized as follows:
This process likely involved screening compound libraries for initial hits that bind to the switch-II pocket of KRAS G12D. Subsequent structure-based design and iterative chemical synthesis would have been employed to improve potency, selectivity, and drug-like properties, leading to the identification of MRTX-EX185.
Mechanism of Action: Engaging Both Nucleotide States
MRTX-EX185 is a non-covalent inhibitor that binds to the switch-II pocket of KRAS G12D. A key characteristic of MRTX-EX185 is its ability to bind to both the inactive, GDP-bound and the active, GTP-bound states of the KRAS protein.[1] This is a significant advantage as it allows the inhibitor to target the oncogenic protein regardless of its nucleotide state, potentially leading to a more sustained inhibition of downstream signaling.
The binding of MRTX-EX185 to the switch-II pocket allosterically disrupts the interaction of KRAS with its downstream effectors, such as RAF, thereby inhibiting the MAPK signaling pathway. This ultimately leads to a reduction in cell proliferation and tumor growth in KRAS G12D-mutant cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for MRTX-EX185 (formic).
Table 1: In Vitro Binding Affinity of MRTX-EX185 to Various KRAS Mutants
| KRAS Mutant | IC₅₀ (nM) |
| KRAS G12D | 90[2] |
| KRAS WT | 110[2] |
| KRAS G12C | 290[2] |
| KRAS Q61H | 130[2] |
| KRAS G13D | 240[2] |
Table 2: Cellular Activity of MRTX-EX185
| Assay | Cell Line | IC₅₀ (nM) |
| Cell Proliferation | SW-1990 (KRAS G12D) | 70[2] |
| Target Engagement (BRET) | KRAS G12D | 90[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key assays used to characterize MRTX-EX185.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
The BRET assay is a proximity-based assay used to measure protein-protein interactions in live cells. In the context of MRTX-EX185, it was used to quantify the engagement of the inhibitor with KRAS G12D.
Principle: A NanoLuc luciferase (donor) is fused to a protein of interest (e.g., a KRAS binding protein), and a HaloTag (acceptor) is fused to KRAS. In the absence of an inhibitor, the interaction between the two proteins brings the donor and acceptor into close proximity, resulting in a BRET signal. MRTX-EX185 binding to KRAS disrupts this interaction, leading to a decrease in the BRET signal.
Generalized Protocol:
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with plasmids encoding the NanoLuc-fused protein and the HaloTag-fused KRAS G12D.
-
Compound Treatment: Transfected cells are treated with varying concentrations of MRTX-EX185.
-
Substrate Addition: The NanoLuc substrate (furimazine) and the HaloTag ligand are added to the cells.
-
Signal Detection: Luminescence and fluorescence signals are measured using a plate reader. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
Data Analysis: The BRET signal is plotted against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay
Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity.
Principle: The assay measures the metabolic activity of viable cells. For example, the CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.
Generalized Protocol:
-
Cell Seeding: Cancer cell lines (e.g., SW-1990) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of MRTX-EX185 for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent containing a luciferase and its substrate is added to the wells.
-
Signal Detection: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.
Western Blotting for p-ERK Inhibition
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins like ERK.
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (total ERK) and its phosphorylated form (p-ERK).
Generalized Protocol:
-
Cell Lysis: Cells treated with MRTX-EX185 are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The band intensities are quantified to determine the level of ERK phosphorylation relative to the total ERK.
Conclusion
MRTX-EX185 (formic) represents a significant advancement in the quest to develop effective therapies for KRAS G12D-driven cancers. Its non-covalent binding mechanism and ability to engage both nucleotide states of KRAS provide a compelling rationale for its continued development. The data presented in this guide highlight its potency and selectivity, and the detailed experimental protocols offer a foundation for further research in this critical area of oncology. As our understanding of KRAS biology deepens, inhibitors like MRTX-EX185 will undoubtedly play a crucial role in shaping the future of targeted cancer therapy.
References
An In-depth Technical Guide to MRTX-EX185 (formic): A Potent Inhibitor of KRAS G12D in Cancer Signaling
For Immediate Release to the Scientific Community
This technical guide provides a comprehensive overview of MRTX-EX185, a potent and selective inhibitor of the KRAS G12D mutation, a critical driver in various cancers, particularly pancreatic ductal adenocarcinoma. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, preclinical data, and the experimental methodologies used for its characterization. The information is presented to facilitate further investigation and understanding of this targeted therapeutic agent. MRTX-EX185 is also available in a stable salt form, MRTX-EX185 formic, which retains the same biological activity.[1]
Core Mechanism of Action
MRTX-EX185 is a small molecule inhibitor that targets the KRAS G12D mutant protein.[1] Unlike many targeted therapies that are specific to the inactive, GDP-bound state of KRAS, MRTX-EX185 has the unique ability to bind to both the GDP-loaded (inactive) and the active, GNP-bound states of KRAS and KRAS G12D.[1] This broad-spectrum binding extends to other KRAS variants, albeit with varying affinities, as well as GDP-loaded HRAS.[1] By engaging the KRAS G12D protein, MRTX-EX185 effectively disrupts its function, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The inhibitory activity of MRTX-EX185 has been quantified through various preclinical assays. The following tables summarize the key findings, providing a clear comparison of its potency against different KRAS mutants and its effect on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of MRTX-EX185 Against Various KRAS Mutants
| Target | IC50 (nM) |
| KRAS G12D | 90[1] |
| KRAS WT | 110[1] |
| KRAS G12C | 290[1] |
| KRAS Q61H | 130[1] |
| KRAS G13D | 240[1] |
Table 2: Cellular Activity of MRTX-EX185
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| SW-1990 | G12D | Cell Proliferation | 70[1] |
Signaling Pathways Targeted by MRTX-EX185
The primary molecular target of MRTX-EX185 is the KRAS G12D oncoprotein. The KRAS protein is a central node in cellular signaling, and its mutation to a constitutively active form drives tumorigenesis by persistently activating downstream effector pathways. The two major signaling cascades downstream of KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
By inhibiting KRAS G12D, MRTX-EX185 effectively dampens the signaling flux through these pathways. A key indicator of this is the significant inhibition of ERK phosphorylation (p-ERK) in KRAS-driven cancer cell lines.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of MRTX-EX185 are provided below. These protocols are based on standard laboratory practices and the available information on the assays used in the evaluation of this compound.
Cell Proliferation Assay (MTT-based)
This protocol outlines a general procedure for assessing the anti-proliferative effects of MRTX-EX185 on cancer cell lines.
1. Cell Seeding:
-
Culture SW-1990 (KRAS G12D) and HEK293 (non-KRAS dependent) cells in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of MRTX-EX185 (formic) in culture medium, with concentrations ranging from 0.1 nM to 100 µM.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of MRTX-EX185. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
3. MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of MRTX-EX185 and determine the IC50 value using non-linear regression analysis.
ERK Phosphorylation Assay (Western Blot)
This protocol describes a general method for detecting changes in ERK phosphorylation in response to MRTX-EX185 treatment.
1. Cell Treatment and Lysis:
-
Seed KRAS-driven cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of MRTX-EX185 (e.g., 1 nM to 100 µM) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
3. Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Conclusion
MRTX-EX185 (formic) represents a promising therapeutic agent for cancers driven by the KRAS G12D mutation. Its ability to inhibit both the active and inactive forms of the oncoprotein provides a robust mechanism for shutting down critical downstream signaling pathways, leading to potent anti-proliferative effects. The data and protocols presented in this guide offer a solid foundation for further research and development of this targeted cancer therapy.
References
In Vitro Characterization of MRTX-EX185 (formic): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MRTX-EX185 in its formic acid salt form, a potent and selective inhibitor of KRAS(G12D). The data presented herein is compiled from publicly available scientific literature and manufacturer's technical data. This document details the biochemical and cellular activities of MRTX-EX185 (formic), including its binding affinity, cellular potency, and mechanism of action. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to support researchers in their study of this compound.
Biochemical Characterization
MRTX-EX185 (formic) is a small molecule inhibitor that targets the switch-II pocket of the KRAS protein. It exhibits a strong affinity for KRAS(G12D) and also demonstrates binding to other KRAS mutants, albeit with varying potencies.
Binding Affinity to KRAS Mutants
The binding affinity of MRTX-EX185 (formic) to various KRAS mutants has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.
| Target Protein | Assay Type | IC50 (nM) | Reference |
| KRAS(G12D) | BRET-based assay | 90 | [1] |
| KRAS WT | Biochemical Assay | 110 | [2][3] |
| KRAS(G12C) | Biochemical Assay | 290 | [2][3] |
| KRAS(Q61H) | Biochemical Assay | 130 | [2][3] |
| KRAS(G13D) | Biochemical Assay | 240 | [2][3] |
Cellular Characterization
The cellular activity of MRTX-EX185 (formic) has been assessed in various cancer cell lines harboring KRAS mutations. These studies confirm its ability to inhibit KRAS-driven signaling and suppress cell proliferation.
Anti-proliferative Activity
The anti-proliferative effects of MRTX-EX185 (formic) have been demonstrated in KRAS(G12D)-mutant cancer cell lines.
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| SW-1990 | G12D | CellTiter-Glo | 70 | [1][2] |
MRTX-EX185 (formic) has been shown to be non-toxic to non-KRAS-dependent cell lines such as HEK293[1][2].
Inhibition of Downstream Signaling
MRTX-EX185 (formic) effectively inhibits the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK signaling pathway, in KRAS-mutant cell lines.
| Cell Line | KRAS Mutation | Assay Type | Effect | Reference |
| KRAS(G12C)-driven cell lineages | G12C | Not Specified | Significant inhibition of p-ERK | [2][3] |
| SW-1990 | G12D | Western Blot | Inhibition of p-ERK | [1] |
Signaling Pathway and Experimental Workflows
KRAS Signaling Pathway
MRTX-EX185 targets the constitutively active KRAS(G12D) mutant, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-EX185.
Experimental Workflow: BRET Assay for Target Engagement
The Bioluminescence Resonance Energy Transfer (BRET) assay is used to measure the direct binding of MRTX-EX185 to KRAS(G12D) in live cells.
Caption: Workflow for the BRET-based target engagement assay.
Experimental Workflow: CellTiter-Glo® Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Experimental Protocols
BRET-based Target Engagement Assay
This protocol is a general guideline based on published methodologies for assessing KRAS target engagement in live cells.
-
Cell Culture and Transfection:
-
HEK293 cells are commonly used for their high transfection efficiency.
-
Cells are seeded in a suitable multi-well plate.
-
Co-transfect cells with plasmids encoding for a NanoLuc luciferase-fused KRAS(G12D) (donor) and a fluorescently labeled tracer molecule that binds to the same pocket as the inhibitor (acceptor).
-
-
Compound Treatment:
-
Following an incubation period to allow for protein expression (typically 24-48 hours), the culture medium is replaced with a medium containing a serial dilution of MRTX-EX185 (formic).
-
A vehicle control (e.g., DMSO) is also included.
-
Incubate the cells with the compound for a predetermined period.
-
-
Signal Detection:
-
Add the NanoLuc substrate to the wells.
-
Measure the luminescence signal from both the donor (NanoLuc) and the acceptor fluorophore using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
The data is normalized to the vehicle control.
-
The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.
-
NanoBiT® Protein-Protein Interaction Assay
This assay is used to measure the disruption of the KRAS-CRAF interaction by MRTX-EX185.
-
Cell Culture and Transfection:
-
Transfect cells with two plasmids: one encoding KRAS(G12D) fused to the Large BiT (LgBiT) subunit of NanoLuc luciferase, and the other encoding the RAS-binding domain (RBD) of CRAF fused to the Small BiT (SmBiT) subunit.
-
-
Compound Treatment:
-
After allowing for protein expression, treat the cells with various concentrations of MRTX-EX185 (formic).
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the luminescence generated by the reconstituted NanoLuc enzyme using a luminometer.
-
-
Data Analysis:
-
A decrease in luminescence indicates the disruption of the KRAS-CRAF interaction.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to assess the anti-proliferative effect of MRTX-EX185 (formic) on the KRAS(G12D)-mutant pancreatic cancer cell line, SW-1990.
-
Cell Seeding:
-
Seed SW-1990 cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of MRTX-EX185 (formic), typically ranging from 0.1 nM to 100 µM[2].
-
Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
AlphaLISA® p-ERK Assay
This assay quantifies the inhibition of ERK phosphorylation in response to MRTX-EX185 treatment.
-
Cell Culture and Treatment:
-
Seed a KRAS-mutant cell line (e.g., SW-1990) in a multi-well plate.
-
After cell attachment, treat with different concentrations of MRTX-EX185 (formic) for a specified time.
-
-
Cell Lysis:
-
Lyse the cells using the AlphaLISA® lysis buffer.
-
-
Assay Procedure:
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA® acceptor beads and a biotinylated antibody specific for p-ERK.
-
Incubate to allow for antibody-protein binding.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark.
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal generated is proportional to the amount of p-ERK in the sample.
-
Normalize the p-ERK signal to the total protein concentration or a housekeeping protein.
-
Determine the IC50 for p-ERK inhibition.
-
References
In-depth Technical Guide: The Impact of MRTX-EX185 (formic) on Downstream Effectors of KRAS
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers, leading to constitutive activation of downstream pathways that drive tumor proliferation and survival. Targeting KRAS has historically been a significant challenge in oncology drug development. MRTX-EX185, a potent and selective inhibitor of the KRAS G12D mutation, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the effects of MRTX-EX185, in its stable formic acid salt form, on the downstream effector pathways of KRAS. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines the experimental protocols used for these assessments, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to KRAS and Downstream Signaling
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). Oncogenic mutations, such as G12D, impair the GTPase activity of KRAS, locking it in a constitutively active GTP-bound state. This leads to the persistent activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][2]
The MAPK/ERK Pathway: Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, promoting cell cycle progression and proliferation.[3]
The PI3K/AKT Pathway: KRAS can also activate Phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT (p-AKT) phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.[2][4]
MRTX-EX185 (formic): Mechanism of Action
MRTX-EX185 is a small molecule inhibitor that specifically targets the KRAS G12D mutant protein. The formic acid salt of MRTX-EX185 is utilized to enhance the stability of the compound.[5] MRTX-EX185 exhibits the unique ability to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[5][6] By binding to KRAS G12D, MRTX-EX185 allosterically prevents its interaction with downstream effector proteins, thereby inhibiting the activation of the MAPK/ERK and PI3K/AKT signaling pathways.
Quantitative Analysis of Downstream Effector Inhibition
The efficacy of MRTX-EX185 in suppressing KRAS G12D-driven signaling has been quantified through various in vitro assays. The primary readouts for downstream pathway inhibition are the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
Inhibition of Cell Proliferation
MRTX-EX185 (formic) has demonstrated potent anti-proliferative activity in cancer cell lines harboring the KRAS G12D mutation.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Assay |
| SW-1990 | Pancreatic | G12D | 70 | CellTiter-Glo® |
| Other G12D cell lines | Various | G12D | Data not specified | |
| HEK293 | Non-KRAS dependent | Wild-Type | Non-toxic | CellTiter-Glo® |
Table 1: Anti-proliferative activity of MRTX-EX185 (formic) in KRAS G12D mutant and wild-type cell lines.[5]
Inhibition of Downstream Signaling Pathways
MRTX-EX185 effectively suppresses the phosphorylation of key downstream effectors in the MAPK pathway. While its impact on the PI3K/AKT pathway is less extensively documented in publicly available data, the canonical understanding of KRAS signaling suggests an inhibitory effect.
| Cell Line | KRAS Mutation | Downstream Effector | Effect of MRTX-EX185 (1 nM-100 μM) | Assay |
| KRAS(G12C)-driven cell lines | G12C | p-ERK | Significant inhibition | Western Blot |
| Mia PaCa-2 | G12C | p-ERK, p-AKT | Dose-dependent inhibition of p-ERK and p-AKT | Western Blot |
Table 2: Effect of MRTX-EX185 (formic) on downstream signaling effectors.[5][7]
Experimental Protocols
This section provides an overview of the methodologies used to assess the impact of MRTX-EX185 on KRAS downstream effectors.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells (e.g., SW-1990, HEK293) in opaque-walled 96-well plates at a density of 4,000-16,000 cells per well and incubate overnight.[8]
-
Compound Treatment: Treat cells with a serial dilution of MRTX-EX185 (formic) (e.g., 0.1 nM to 100 μM) and incubate for a specified period (e.g., 72 hours).[9]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent equal to the volume of the cell culture medium.[10][11]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[10][11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Western Blotting for p-ERK and p-AKT
Western blotting is used to detect and quantify the levels of specific proteins, such as the phosphorylated forms of ERK and AKT.
-
Cell Lysis: Treat cells with MRTX-EX185 (formic) for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.[7]
Target Engagement Assay (NanoBRET®)
The NanoBRET® Target Engagement Intracellular RAS Assay measures the binding of compounds to RAS proteins within intact cells.
-
Cell Transfection: Co-express a fusion protein of a large luciferase subunit (LgBiT) and full-length RAS with a fusion protein of a small complementary peptide (SmBiT) and full-length RAS in cells (e.g., HEK293).[12][13]
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Compound and Tracer Addition: Add the test compound (MRTX-EX185) and a fluorescent tracer that binds to the same site on RAS.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the test compound will displace the fluorescent tracer, leading to a decrease in the BRET signal.[12][13]
-
Data Analysis: Determine the apparent intracellular affinity of the compound by analyzing the displacement of the tracer.
Visualizations
KRAS Downstream Signaling Pathway
Caption: KRAS downstream signaling pathways and the inhibitory action of MRTX-EX185.
Experimental Workflow: Western Blotting
Caption: A typical workflow for Western blot analysis of KRAS downstream effectors.
Conclusion
MRTX-EX185 (formic) is a potent and selective inhibitor of KRAS G12D that effectively suppresses downstream signaling through the MAPK/ERK pathway, leading to the inhibition of cancer cell proliferation. While its effects on the PI3K/AKT pathway are inferred from the canonical KRAS signaling model, further quantitative studies are warranted to fully elucidate its impact on this parallel pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation of MRTX-EX185 and other KRAS inhibitors. The continued development of such targeted therapies holds significant promise for the treatment of KRAS-mutant cancers.
References
- 1. Combined PI3K and MAPK inhibition synergizes to suppress PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of Nonfunctional Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IC50 determination and cell viability assay [bio-protocol.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. OUH - Protocols [ous-research.no]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. NanoBRET® TE Intracellular RAS Assay [promega.sg]
- 13. promega.jp [promega.jp]
Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics of MRTX-EX185 (formic)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRTX-EX185, a potent and selective inhibitor of KRAS(G12D), represents a promising therapeutic strategy for a range of cancers driven by this specific mutation.[1][2] Understanding the pharmacokinetic profile of this compound in preclinical models is paramount for its successful translation to clinical settings. This technical guide provides a comprehensive overview of the methodologies and considerations for evaluating the pharmacokinetics of MRTX-EX185, specifically its more stable formic acid salt.[1] While specific quantitative pharmacokinetic data for MRTX-EX185 is not publicly available, this document outlines a representative experimental framework based on established protocols for similar KRAS inhibitors developed by Mirati Therapeutics. This guide also includes a detailed visualization of the KRAS signaling pathway and a typical experimental workflow for preclinical pharmacokinetic assessment.
Introduction to MRTX-EX185 and its Mechanism of Action
MRTX-EX185 is a small molecule inhibitor that targets the guanosine diphosphate (GDP)-bound state of the KRAS(G12D) mutant protein.[1][2] The KRAS protein is a key molecular switch that, in its active guanosine triphosphate (GTP)-bound state, triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[3][4] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled cell growth.[3][4] By binding to the inactive GDP-bound form, MRTX-EX185 is designed to prevent the reloading of GTP and subsequently inhibit downstream signaling. In vitro studies have demonstrated the potency of MRTX-EX185, with an IC50 of 90 nM for KRAS(G12D).[1][2] Furthermore, it has been shown to suppress cell proliferation in KRAS(G12D)-driven pancreatic cancer cell lines and inhibit ERK phosphorylation.[1]
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the inhibitory action of MRTX-EX185.
Preclinical Pharmacokinetic Evaluation: A Representative Protocol
The following protocol is a composite representation of methodologies used for preclinical pharmacokinetic studies of small molecule KRAS inhibitors, such as MRTX1133 and adagrasib (MRTX849). This protocol can serve as a template for designing studies for MRTX-EX185 (formic).
Animal Models
-
Species: Male Sprague-Dawley rats and/or male BALB/c mice are commonly used for initial pharmacokinetic screening.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except for fasting before oral administration.
Formulation and Dosing
-
Formulation: MRTX-EX185 (formic) can be formulated as a suspension for oral (PO) administration and in a solution for intravenous (IV) administration. A potential oral formulation could involve suspending the compound in a vehicle such as 0.5% methylcellulose or a solution of 10% Captisol in a citrate buffer. For IV administration, a solution in a vehicle like a mixture of PEG400 and DMSO may be suitable. One vendor suggests a suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline) for oral and intraperitoneal injections.
-
Dose Levels: Dose levels should be selected based on in vitro potency and preliminary toxicity data. For oral administration, doses might range from 10 to 100 mg/kg. For intravenous administration, a lower dose, for example, 1 to 5 mg/kg, would be appropriate to determine clearance and volume of distribution.
Experimental Design
-
Study Arms: The study should include at least two arms: one for intravenous administration and one for oral administration to determine bioavailability.
-
Sample Collection: Blood samples (approximately 0.2-0.3 mL) should be collected from a suitable vessel (e.g., tail vein, saphenous vein) at multiple time points post-dose. A typical sampling schedule might be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours.
-
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.
-
Sample Preparation: Plasma samples would typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Data Analysis: A calibration curve is constructed using standards of known MRTX-EX185 concentrations in blank plasma. The concentration of MRTX-EX185 in the study samples is then determined by interpolating from this curve.
Pharmacokinetic Parameter Calculation
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Experimental Workflow for Preclinical Pharmacokinetics
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Quantitative Data Summary (Hypothetical)
As specific pharmacokinetic data for MRTX-EX185 is not publicly available, the following table presents a hypothetical data summary for illustrative purposes, based on typical values for orally bioavailable small molecule kinase inhibitors.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (ng*h/mL) | 1200 | 4800 |
| t1/2 (h) | 4.5 | 5.0 |
| CL (mL/min/kg) | 13.9 | - |
| Vd (L/kg) | 5.4 | - |
| F (%) | - | 40 |
Conclusion
The preclinical pharmacokinetic evaluation of MRTX-EX185 (formic) is a critical step in its development as a potential therapeutic for KRAS(G12D)-mutant cancers. While specific data remains proprietary, this guide provides a robust framework for conducting such studies, drawing on established methodologies for similar compounds. The successful characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of MRTX-EX185 in preclinical models will be instrumental in informing dose selection and scheduling for first-in-human clinical trials, ultimately paving the way for a much-needed targeted therapy for this patient population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. optibrium.com [optibrium.com]
- 4. Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MRTX-EX185 (formic) Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-EX185 is a potent and selective inhibitor of KRAS G12D, a common oncogenic driver in various cancers.[1][2] This document provides detailed protocols for key cell-based assays to characterize the activity of MRTX-EX185 formic, the salt form of the compound, which is often utilized for its improved stability and solubility.[2] The provided assays are designed to assess the compound's impact on cell proliferation, target engagement, and downstream signaling in relevant cancer cell models.
Data Presentation
The following tables summarize the reported in vitro activity of MRTX-EX185. These values can be used as a reference for expected outcomes when performing the described assays.
Table 1: In Vitro Inhibitory Activity of MRTX-EX185
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| KRAS G12D | Biochemical Assay | 90 | [1][2] |
| KRAS WT | Biochemical Assay | 110 | [1][2] |
| KRAS G12C | Biochemical Assay | 290 | [1][2] |
| KRAS Q61H | Biochemical Assay | 130 | [1][2] |
| KRAS G13D | Biochemical Assay | 240 | [1][2] |
| SW-1990 (KRAS G12D) | Cell Proliferation | 70 | [1][2] |
Table 2: Cellular Target Engagement of MRTX-EX185
| Cell Line | Assay Type | IC50 (nM) | Reference |
| KRAS G12D expressing cells | BRET Assay | 90 |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-EX185.
Experimental Workflow
Caption: General workflow for cell-based characterization of MRTX-EX185 formic.
Experimental Protocols
Cell Culture
a. SW-1990 (Human Pancreatic Adenocarcinoma, KRAS G12D)
-
Growth Medium: ATCC-formulated Leibovitz's L-15 Medium (ATCC, Cat. No. 30-2008) supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere without CO2.
-
Subculturing:
-
Aspirate and discard the culture medium.
-
Briefly rinse the cell layer with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution to remove all traces of serum that contains trypsin inhibitor.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).
-
Add 6.0 to 8.0 mL of complete growth medium and aspirate cells by gently pipetting.
-
Transfer the cell suspension to a centrifuge tube and spin at approximately 125 x g for 5 to 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Add appropriate aliquots of the cell suspension to new culture vessels.
-
Cultures should be split every 3 to 4 days at a ratio of 1:3 to 1:6.
-
b. HEK293 (Human Embryonic Kidney, KRAS Wild-Type)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Follow steps 1-7 as described for SW-1990 cells.
-
Cultures should be split every 2 to 3 days at a ratio of 1:4 to 1:8.
-
c. Ba/F3 (Murine Pro-B, IL-3 Dependent)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL murine IL-3.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Centrifuge the cell suspension at 125 x g for 5 to 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Maintain cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL.
-
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
SW-1990 cells (or other KRAS G12D mutant cell line)
-
HEK293 cells (as a KRAS wild-type control)
-
Complete growth medium
-
MRTX-EX185 formic (stock solution in DMSO)
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count SW-1990 and HEK293 cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into an opaque-walled 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of MRTX-EX185 formic in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Phospho-ERK (p-ERK) Inhibition Assay (ELISA)
This assay measures the level of phosphorylated ERK1/2 (Thr202/Tyr204), a key downstream effector in the KRAS signaling pathway, to assess the target engagement of MRTX-EX185.
Materials:
-
SW-1990 cells
-
Complete growth medium
-
MRTX-EX185 formic (stock solution in DMSO)
-
96-well tissue culture plates
-
Phospho-ERK1/2 (Thr202/Tyr204) Sandwich ELISA kit (e.g., from Cell Signaling Technology or Invitrogen)
-
Microplate reader
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed SW-1990 cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C.
-
The following day, gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for 4-6 hours to serum-starve the cells.
-
-
Compound Treatment:
-
Prepare serial dilutions of MRTX-EX185 formic in serum-free medium.
-
Add the compound dilutions to the wells and incubate for 2 hours at 37°C.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol. This will involve adding the cell lysates to the antibody-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally adding the substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of p-ERK inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Assay measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged KRAS protein and a cell-permeable fluorescent tracer.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA for NanoLuc®-KRAS G12D fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ KRAS Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-KRAS G12D fusion vector and a transfection carrier DNA according to the manufacturer's protocol.
-
Plate the transfected cells in white, opaque assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of MRTX-EX185 formic in Opti-MEM®.
-
Add the compound dilutions to the wells.
-
Prepare the NanoBRET™ Tracer in Opti-MEM® and add it to the wells. The final tracer concentration should be optimized for the specific assay.
-
Incubate the plate at 37°C for 2 hours.
-
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the donor emission (460 nm) and acceptor emission (600 nm) within 10 minutes using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
References
Application Notes and Protocols for In vivo Dosing and Administration of MRTX-EX185 (formic)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical in vivo application of MRTX-EX185 (formic), a potent and selective inhibitor of KRAS G12D mutant protein. Detailed protocols for formulation, administration, and experimental workflows are presented to guide researchers in designing and executing in vivo studies. This document also includes a summary of the relevant signaling pathways and key in vitro cellular assay protocols to support the investigation of MRTX-EX185's mechanism of action and efficacy.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers. MRTX-EX185 is a small molecule inhibitor that selectively targets the KRAS G12D mutant protein, binding to it in both its GDP-bound (inactive) and GTP-bound (active) states.[1][2][3] The formic acid salt of MRTX-EX185 is often utilized for its improved stability.[1] These application notes are intended to serve as a practical guide for the in vivo use of MRTX-EX185 (formic) in preclinical cancer models.
Mechanism of Action and Signaling Pathway
MRTX-EX185 exerts its therapeutic effect by inhibiting the KRAS G12D protein, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival. The primary signaling cascades affected are the MAPK/ERK and PI3K/AKT/mTOR pathways.
KRAS G12D Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, and GTPase Activating Proteins (GAPs). The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its persistent activation and constitutive signaling through downstream effector proteins.
In vivo Dosing and Administration
Disclaimer: As of the last update, specific in vivo dosing and administration protocols for MRTX-EX185 have not been publicly disclosed in peer-reviewed literature. The following protocols are based on studies of a structurally similar and well-characterized KRAS G12D inhibitor, MRTX1133 , and should be adapted and optimized for MRTX-EX185 with appropriate dose-finding and tolerability studies.
Formulation
A suggested formulation for in vivo administration of MRTX-EX185 (formic) is a suspension for oral or intraperitoneal injection.
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Table 1: Suggested In vivo Formulation. |
Protocol for Formulation Preparation (for a 2 mg/mL solution):
-
Weigh the required amount of MRTX-EX185 (formic) powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 20 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing 20% (w/v) sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
While vortexing the SBE-β-CD solution, slowly add the MRTX-EX185 stock solution to achieve the final desired concentration (e.g., add 100 µL of 20 mg/mL stock to 900 µL of 20% SBE-β-CD solution for a final concentration of 2 mg/mL).
-
The resulting formulation will be a suspension. Ensure it is well-mixed before each administration. Use sonication if necessary to aid dissolution.[4]
Administration in Xenograft Models
The following protocol is adapted from studies with the analogous compound MRTX1133 in pancreatic cancer xenograft models.
| Parameter | Recommendation |
| Animal Model | Athymic Nude or NSG mice |
| Tumor Implantation | Subcutaneous injection of KRAS G12D mutant cancer cells |
| Dosing Route | Intraperitoneal (IP) injection or Oral Gavage (PO) |
| Dosage (as a starting point) | 10 - 30 mg/kg |
| Dosing Frequency | Once or twice daily (QD or BID) |
| Duration | Dependent on study endpoint (e.g., 14-21 days) |
| Table 2: Recommended In vivo Dosing Parameters (based on MRTX1133). |
Experimental Workflow for a Xenograft Study:
References
- 1. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTH-45. DEVELOPMENT OF COMBINATION THERAPIES OF KRASG12C INHIBITOR ADAGRASIB IN PRECLINICAL MODELS OF BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRTX-EX185 (formic) in KRAS-Driven Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancer. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. MRTX-EX185 is a potent, small-molecule inhibitor that has shown significant promise in the study of KRAS-driven cancers. Notably, it is a non-covalent inhibitor of KRAS G12D and exhibits a broad spectrum of activity against various KRAS mutants. This document provides detailed application notes and experimental protocols for the use of MRTX-EX185 (formic), the stable salt form of the compound, in preclinical research settings.[1][2][3]
Mechanism of Action
MRTX-EX185 uniquely binds to both the inactive GDP-bound and the active GTP-bound states of KRAS.[1][2] This dual-state engagement allows for the inhibition of KRAS signaling regardless of its nucleotide-bound state, a significant advantage over inhibitors that only target the inactive form. MRTX-EX185 has demonstrated potent inhibition of the KRAS(G12D) mutant and also binds to KRAS WT, KRAS(G12C), KRAS(Q61H), KRAS(G13D), and HRAS.[1][2] By binding to KRAS, MRTX-EX185 disrupts the interaction with downstream effector proteins, thereby inhibiting signaling through pathways such as the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.
Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-EX185.
Quantitative Data
The following tables summarize the reported in vitro activity of MRTX-EX185.
Table 1: Biochemical Activity of MRTX-EX185 Against Various KRAS Mutants
| Target | IC50 (nM) |
| KRAS(G12D) | 90 |
| KRAS WT | 110 |
| KRAS(Q61H) | 130 |
| KRAS(G13D) | 240 |
| KRAS(G12C) | 290 |
Data sourced from MedChemExpress.[1][2]
Table 2: Anti-proliferative Activity of MRTX-EX185 in Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) |
| SW-1990 | G12D | 70 |
| HEK293 | WT | Non-toxic |
Data sourced from MedChemExpress.[1][2]
Experimental Protocols
Caption: General experimental workflow for the evaluation of MRTX-EX185.
Cell Viability Assay
This protocol is adapted for determining the anti-proliferative effects of MRTX-EX185 on KRAS-mutant cancer cell lines, such as SW-1990, using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][4]
Materials:
-
KRAS-mutant (e.g., SW-1990) and KRAS wild-type (e.g., HEK293) cell lines
-
Complete cell culture medium
-
MRTX-EX185 (formic)
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of MRTX-EX185 (formic) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).[1]
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.[2]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot for p-ERK Inhibition
This protocol outlines the detection of phosphorylated ERK (p-ERK) to assess the inhibition of the MAPK pathway by MRTX-EX185.
Materials:
-
KRAS-mutant cells (e.g., SW-1990)
-
MRTX-EX185 (formic)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of MRTX-EX185 (e.g., 1 nM to 100 µM) for a specified time (e.g., 2-24 hours).[1]
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.
-
NanoBiT Protein-Protein Interaction Assay
The NanoBiT assay can be used to measure the disruption of the KRAS-effector protein interaction (e.g., KRAS-CRAF) by MRTX-EX185 in live cells.[5]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for KRAS fused to one NanoBiT subunit (e.g., LgBiT) and an effector protein (e.g., CRAF) fused to the other subunit (e.g., SmBiT).
-
Transfection reagent
-
MRTX-EX185 (formic)
-
Nano-Glo® Live Cell Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the LgBiT-KRAS and SmBiT-CRAF expression vectors.
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of MRTX-EX185.
-
Incubate for the desired treatment duration.
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to the wells.
-
Measure luminescence at various time points to assess the kinetics of interaction disruption.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized signal against the compound concentration to determine the IC50 for the disruption of the protein-protein interaction.
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of MRTX-EX185 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutant cancer cells (e.g., SW-1990)
-
Matrigel (optional)
-
MRTX-EX185 (formic)
-
Vehicle for in vivo formulation (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline))[2]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 SW-1990 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the MRTX-EX185 formulation. A suggested formulation is a suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline), which can be administered via oral gavage or intraperitoneal injection.[2]
-
Administer the appropriate dose of MRTX-EX185 or vehicle to the mice according to the desired schedule (e.g., once daily).
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blot for p-ERK).
-
Stability and Handling
MRTX-EX185 in its free form can be unstable. The formic acid salt, MRTX-EX185 (formic), provides a more stable form with the same biological activity.[1][3] For long-term storage, the solid compound should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] Avoid repeated freeze-thaw cycles.
Caption: Mechanism of MRTX-EX185 in blocking KRAS signaling.
Conclusion
MRTX-EX185 (formic) is a valuable research tool for investigating the biology of KRAS-driven cancers and for the preclinical evaluation of novel therapeutic strategies. Its broad-spectrum activity and its ability to target both the active and inactive forms of KRAS make it a unique and potent inhibitor. The protocols and data provided in this document are intended to serve as a comprehensive guide for researchers utilizing MRTX-EX185 in their studies.
References
Application Notes: MRTX-EX185 (formic) for ERK Phosphorylation Assay
Introduction
MRTX-EX185 is a potent and non-covalent inhibitor of KRAS(G12D), a common mutation in various cancers, including pancreatic, colon, and lung cancers.[1][2] The formic salt of MRTX-EX185 is a stable form of the compound that retains the same biological activity.[1] MRTX-EX185 uniquely binds to both the inactive, GDP-bound state and the active, GTP-bound state of KRAS(G12D).[1][3] This binding disrupts the interaction between KRAS and its downstream effectors, primarily the RAF kinases, thereby inhibiting the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway.[2][4][5] The inhibition of this pathway leads to a reduction in the phosphorylation of ERK (Extracellular signal-regulated kinase), which is a key regulator of cell proliferation, differentiation, and survival.[6][7] Consequently, MRTX-EX185 suppresses the proliferation of KRAS(G12D)-driven cancer cells.[8] Measuring the phosphorylation status of ERK is a critical method for assessing the cellular activity and efficacy of MRTX-EX185.
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
The MAPK/ERK signaling cascade is a crucial pathway that translates extracellular signals into cellular responses.[4] In cancer cells with a KRAS(G12D) mutation, the KRAS protein is constitutively active, leading to persistent downstream signaling that promotes uncontrolled cell growth.[2] MRTX-EX185 directly targets this mutated KRAS protein. By binding to KRAS(G12D), it prevents the activation of RAF kinases.[3] This initiates a blockade of the entire phosphorylation cascade: activated RAF normally phosphorylates and activates MEK, which in turn phosphorylates and activates ERK at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[7][9] The inhibition of ERK phosphorylation by MRTX-EX185 serves as a direct biomarker of the compound's target engagement and functional activity within the cell.
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of MRTX-EX185 (formic) from various cellular and biochemical assays.
Table 1: Inhibitory Activity of MRTX-EX185
| Assay Type | Target/Cell Line | Parameter | IC50 Value | Reference |
|---|---|---|---|---|
| Biochemical Assay | KRAS(G12D) | Binding | 90 nM | [1][8] |
| Cell-Based Assay | SW-1990 (KRAS G12D) | Proliferation | 70 nM | [1][8] |
| Cell-Based Assay | KRAS(G12D) | Target Engagement (BRET) | 90 nM |[3] |
Table 2: Broad-Spectrum Binding Profile of MRTX-EX185
| KRAS Variant | Parameter | IC50 Value | Reference |
|---|---|---|---|
| KRAS WT | Binding | 110 nM | [1][8] |
| KRAS(G12C) | Binding | 290 nM | [1][8] |
| KRAS(Q61H) | Binding | 130 nM | [1][8] |
| KRAS(G13D) | Binding | 240 nM |[1][8] |
Experimental Protocols
A common and robust method to measure the inhibition of ERK activity is to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK levels in cell lysates using Western blotting.
Workflow for p-ERK Western Blot Assay
The overall workflow involves treating cultured cancer cells with MRTX-EX185, preparing cell lysates, separating proteins by size, and detecting specific proteins (p-ERK and total ERK) with antibodies.
Detailed Protocol: Western Blot for p-ERK/Total ERK
This protocol provides a step-by-step guide for performing a Western blot to assess the effect of MRTX-EX185 on ERK1/2 phosphorylation in a KRAS(G12D)-mutant cell line (e.g., SW-1990 or MIA PaCa-2).
Materials:
-
KRAS(G12D)-mutant cancer cell line (e.g., SW-1990)
-
Complete cell culture medium
-
MRTX-EX185 (formic)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (Total ERK)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent HRP Substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of MRTX-EX185 (formic) in complete medium. A typical concentration range could be 1 nM to 10 µM.[8] Include a DMSO vehicle control.
-
Replace the medium with the compound-containing medium and incubate for a predetermined time (e.g., 1.5 to 3 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add loading buffer. Boil samples at 95°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[12]
-
Run the gel until adequate separation of the 42 and 44 kDa bands is achieved.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, the same membrane must be probed for total ERK.[13]
-
Data Analysis: Use image analysis software to perform densitometry on the bands corresponding to p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each sample. Plot the normalized p-ERK levels against the concentration of MRTX-EX185 to determine the IC50 for ERK phosphorylation inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jetir.org [jetir.org]
- 3. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRTX-EX185 (formic) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-EX185 is a potent and selective inhibitor of KRAS G12D, a common oncogenic driver in various cancers.[1][2] The formic acid salt of MRTX-EX185 is a more stable form of the compound, making it suitable for in vivo studies.[1] These application notes provide detailed protocols for the preparation and administration of MRTX-EX185 (formic) for preclinical animal research, with a focus on oral gavage.
Physicochemical Properties and Storage
Proper handling and storage of MRTX-EX185 (formic) are critical to ensure its stability and efficacy.
| Property | Value | Reference |
| Form | Solid | [1] |
| Color | Light brown to brown | [2] |
| Storage (Solid) | -20°C for up to 3 years | MedChemExpress Product Information |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
| Stability | The formic acid salt is more stable than the free form. | [1] |
Formulation for In Vivo Administration
Due to its poor water solubility, MRTX-EX185 (formic) requires a specific formulation for effective in vivo delivery. The following protocol describes the preparation of a suspension suitable for oral and intraperitoneal administration.
Recommended Formulation
A common and effective formulation for MRTX-EX185 (formic) is a suspension in a vehicle containing DMSO and a cyclodextrin-based solution.[3]
| Component | Percentage |
| Dimethyl Sulfoxide (DMSO) | 10% |
| 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline | 90% |
Protocol for Preparation of a 2.08 mg/mL Suspension
This protocol is for the preparation of 1 mL of a 2.08 mg/mL MRTX-EX185 (formic) suspension.[3]
Materials:
-
MRTX-EX185 (formic) powder
-
DMSO, sterile, cell culture grade
-
20% SBE-β-CD in Saline, sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 20.8 mg/mL stock solution in DMSO:
-
Weigh the required amount of MRTX-EX185 (formic) powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication can be used to aid dissolution.
-
-
Prepare the final 2.08 mg/mL suspension:
-
In a sterile microcentrifuge tube, add 900 µL of 20% SBE-β-CD in Saline.
-
Add 100 µL of the 20.8 mg/mL MRTX-EX185 (formic) stock solution in DMSO to the SBE-β-CD solution.
-
Vortex the mixture vigorously to form a uniform suspension.
-
Use an ultrasonic bath for a few minutes to ensure the compound is finely dispersed.
-
-
Storage and Use:
-
It is recommended to prepare this suspension fresh on the day of use.
-
If short-term storage is necessary, store at 2-8°C and protect from light. Before use, bring the suspension to room temperature and vortex to ensure uniformity.
-
Experimental Protocols: Oral Gavage in Rodents
Oral gavage is a common and effective method for the precise oral administration of compounds in preclinical studies.
Animal Handling and Restraint
Proper animal handling is crucial to minimize stress and ensure accurate dosing.
-
Mice: Gently scruff the mouse by grasping the loose skin over the shoulders with the thumb and forefinger. This will immobilize the head and prevent the forelimbs from interfering with the gavage needle.
-
Rats: Restrain the rat by holding it firmly near the thoracic region while supporting the lower body. The head can be gently extended back to create a straighter path for the gavage needle.
Gavage Needle Selection
The appropriate gavage needle size depends on the size of the animal. Needles should have a ball-tip to prevent tissue damage.
| Animal | Weight | Gauge | Length (inches) |
| Mouse | 15-20 g | 22 | 1-1.5 |
| 20-25 g | 20 | 1-2 | |
| 25-30 g | 18 | 1.5-2 | |
| Rat | 100-200 g | 18 | 2-3 |
| 200-300 g | 16 | 3 |
Dosing Volume
The maximum recommended dosing volume for oral gavage is 10 mL/kg for both mice and rats. However, smaller volumes are often preferred to reduce the risk of regurgitation and aspiration.
| Species | Body Weight (g) | Maximum Volume (mL) |
| Mouse | 20 | 0.2 |
| 25 | 0.25 | |
| 30 | 0.3 | |
| Rat | 200 | 2.0 |
| 250 | 2.5 | |
| 300 | 3.0 |
Oral Gavage Procedure
-
Preparation:
-
Weigh the animal to determine the correct dosing volume.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Mark the needle to avoid over-insertion.
-
Draw the calculated volume of the MRTX-EX185 (formic) suspension into a syringe fitted with the appropriate gavage needle.
-
-
Administration:
-
Properly restrain the animal.
-
Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced.
-
If any resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the suspension.
-
-
Post-Administration:
-
Gently remove the needle in the same path it was inserted.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after dosing and again within 24 hours.
-
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway
MRTX-EX185 inhibits the KRAS G12D mutant protein, which is a key node in the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a central role in cell proliferation, differentiation, and survival.
References
Application Notes and Protocols for Cell Proliferation Assay with MRTX-EX185 (formic)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-EX185 is a potent and novel small-molecule inhibitor targeting various KRAS mutants, with notable activity against KRAS(G12D).[1][2][3] KRAS is a critical GTPase that functions as a molecular switch in signal transduction pathways regulating cell growth, differentiation, and survival.[4][5] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which in turn promotes uncontrolled cell proliferation.[4][6][7][8] MRTX-EX185 has been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS, inhibiting its function and suppressing the proliferation of KRAS-mutant cancer cells.[2][3][9] This document provides a detailed protocol for assessing the anti-proliferative effects of MRTX-EX185 (formic) using a WST-1-based cell proliferation assay.
Principle of the Assay
The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[10][11] The assay is based on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active, viable cells.[11][12][13] The amount of formazan produced is directly proportional to the number of living cells in the culture. The absorbance of the formazan solution is measured using a microplate reader, allowing for the quantitative assessment of the effect of MRTX-EX185 on cell proliferation.
Experimental Protocols
Materials and Reagents
-
KRAS-mutant cancer cell line (e.g., SW-1990 pancreatic cancer cells with KRAS G12D mutation)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MRTX-EX185 (formic salt)
-
Dimethyl sulfoxide (DMSO), sterile
-
WST-1 Cell Proliferation Reagent
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Preparation of MRTX-EX185 Stock Solution
-
Prepare a high-concentration stock solution of MRTX-EX185 (e.g., 10 mM) by dissolving the compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium.
Cell Seeding
-
Culture the selected KRAS-mutant cancer cell line in a T-75 flask until it reaches approximately 80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate, with a final volume of 100 µL per well.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.
Treatment with MRTX-EX185
-
Prepare serial dilutions of MRTX-EX185 in complete culture medium from the stock solution to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest MRTX-EX185 concentration.
-
Also, include a set of wells with untreated cells (medium only) as a negative control.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared MRTX-EX185 dilutions, vehicle control, or fresh medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator.
WST-1 Assay
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.
-
Gently tap the plate to ensure thorough mixing.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time may need to be optimized depending on the cell line and its metabolic activity.
-
After incubation, place the plate in a microplate reader and measure the absorbance at 450 nm. Use a reference wavelength of 630 nm to subtract background absorbance.
Data Analysis
-
Subtract the absorbance of the blank wells (medium with WST-1 reagent but no cells) from all other absorbance readings.
-
Calculate the percentage of cell proliferation for each treatment concentration relative to the vehicle control using the following formula: % Cell Proliferation = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell proliferation against the logarithm of the MRTX-EX185 concentration to generate a dose-response curve.
-
From the dose-response curve, determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of MRTX-EX185 that inhibits cell proliferation by 50%. This can be calculated using non-linear regression analysis in graphing software.
Data Presentation
Table 1: Hypothetical Anti-proliferative Activity of MRTX-EX185 on a KRAS G12D-mutant Cell Line
| MRTX-EX185 Concentration | Mean Absorbance (450 nm) | Standard Deviation | % Cell Proliferation |
| 0 (Vehicle Control) | 1.852 | 0.098 | 100.0% |
| 0.1 nM | 1.789 | 0.085 | 96.6% |
| 1 nM | 1.554 | 0.077 | 83.9% |
| 10 nM | 1.123 | 0.061 | 60.6% |
| 100 nM | 0.645 | 0.042 | 34.8% |
| 1 µM | 0.211 | 0.025 | 11.4% |
| 10 µM | 0.093 | 0.015 | 5.0% |
Mandatory Visualization
Caption: KRAS Signaling Pathway Inhibition by MRTX-EX185.
Caption: Workflow for Cell Proliferation Assay with MRTX-EX185.
References
- 1. MRTX-EX185 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability and proliferation measurement [takarabio.com]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MRTX-EX185 (formic) in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-EX185 is a potent and selective inhibitor of KRAS G12D, a common oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] MRTX-EX185 binds to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS G12D protein, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, that are critical for tumor cell proliferation and survival.[1] The formic acid salt of MRTX-EX185 is often used in research due to its stability.[3][4] While preclinical studies have demonstrated the single-agent efficacy of KRAS G12D inhibitors, emerging evidence suggests that combination therapies will be crucial to overcoming intrinsic and acquired resistance mechanisms.
These application notes provide an overview of preclinical studies evaluating the combination of KRAS G12D inhibitors, primarily focusing on MRTX1133 as a close surrogate for MRTX-EX185, with other targeted agents. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in designing and executing similar studies.
Rationale for Combination Therapies
KRAS inhibitor monotherapy can lead to the development of resistance through various mechanisms, including the reactivation of the MAPK pathway via feedback loops or activation of parallel signaling pathways.[5] Combining KRAS G12D inhibitors with agents that target these escape routes is a promising strategy to enhance anti-tumor activity and delay or prevent the emergence of resistance.
Preclinical Data Summary: KRAS G12D Inhibitors in Combination
The following tables summarize quantitative data from preclinical studies of the KRAS G12D inhibitor MRTX1133 in combination with other anti-cancer agents. This data can be considered representative of the potential for MRTX-EX185 in similar combinations.
Table 1: In Vitro Efficacy of MRTX1133 in Combination with Avutometinib in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Combination Agent | IC50 (MRTX1133 alone) | IC50 (Avutometinib alone) | Combination Effect | Reference |
| HPAF-II | G12D | Avutometinib | Not explicitly stated | Not explicitly stated | Synergistic inhibition of cell growth | [5] |
| AsPC-1 | G12D | Avutometinib | Not explicitly stated | Not explicitly stated | Synergistic inhibition of cell growth | [6] |
Table 2: In Vivo Efficacy of MRTX1133 in Combination Therapies in Pancreatic Cancer Xenograft Models
| Xenograft Model | Combination Agent | MRTX1133 Dose | Combination Agent Dose | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| HPAF-II Cell-Derived | Avutometinib | Not explicitly stated | Not explicitly stated | Significantly enhanced TGI vs. monotherapy | Combination markedly delayed tumor growth | [5] |
| KPC Syngeneic | Venetoclax | 30 mg/kg, twice daily, IP | 15 mg/kg, daily, IP | Enhanced tumor regression vs. monotherapy | Combination promoted cancer cell death | [7] |
| HPAC Cell-Derived | KPT-8602 | Sub-optimal doses | Sub-optimal doses | Remarkable tumor growth inhibition | Combination prevented tumor relapse | [8] |
| Syngeneic Models | Immune Checkpoint Inhibitors | Not explicitly stated | Not explicitly stated | Sustained tumor regression and improved survival | Combination enhanced cancer cell clearance | [9][10] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified KRAS Signaling Pathway and Points of Therapeutic Intervention
References
- 1. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
- 2. MRTX-EX185 formic Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for MRTX-EX185
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technique used to study protein-protein interactions (PPIs) in real-time within a live cellular environment.[1][2][3] This technology is particularly valuable in drug discovery for screening and characterizing compounds that modulate these interactions.[1][4] The NanoBRET® technology, an advanced form of BRET, utilizes the bright NanoLuc® luciferase as the energy donor, offering high sensitivity and low background signals, making it ideal for studying the engagement of small molecule inhibitors with their target proteins.[2][5]
This document provides detailed application notes and a comprehensive protocol for utilizing a NanoBRET® Target Engagement (TE) Intracellular RAS Assay to characterize the binding of MRTX-EX185, a potent inhibitor of KRAS(G12D), to its target in live cells.[6][7][8] MRTX-EX185 has been shown to bind to both the GDP- and GTP-bound states of KRAS(G12D).[6][7][8] The described assay allows for the quantitative measurement of compound affinity and target occupancy, providing critical data for drug development programs targeting KRAS-driven cancers.[5][9]
Principle of the BRET Assay
The BRET assay relies on the non-radiative transfer of energy between a bioluminescent donor and a fluorescent acceptor molecule.[1][3] For the NanoBRET® TE Intracellular RAS Assay, the target protein (e.g., KRAS G12D) is fused to the NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to the same target protein is then introduced. When the tracer binds to the NanoLuc®-fused target, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, resulting in a BRET signal. A test compound, such as MRTX-EX185, that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This displacement allows for the determination of the compound's intracellular affinity (IC50).[5][10]
Signaling Pathway of KRAS Inhibition
The KRAS protein is a key molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[11] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), KRAS-GTP engages with downstream effector proteins, including RAF and PI3K, to activate signaling cascades like the MAPK and PI3K-AKT pathways.[12][13][14] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[12][14] Mutations in KRAS, such as the G12D mutation, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor formation.[15][16] MRTX-EX185 is designed to inhibit the function of mutant KRAS, thereby blocking these downstream oncogenic signals.[6][8]
Caption: KRAS signaling pathway and the inhibitory action of MRTX-EX185.
Experimental Protocol: NanoBRET® Target Engagement Assay for MRTX-EX185
This protocol is adapted from established NanoBRET® TE Intracellular RAS Assays.[9][10]
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
FugATE HD Transfection Reagent
-
NanoBRET® Nano-Glo® Substrate
-
NanoBRET® TE RAS Tracer
-
MRTX-EX185 compound
-
DMSO (vehicle control)
-
White, 384-well assay plates
-
Luminometer capable of reading dual-filtered luminescence (e.g., GloMax® Discover)
Experimental Workflow:
Caption: Workflow for the NanoBRET® Target Engagement Assay.
Detailed Methodology:
Day 1: Cell Seeding and Transfection
-
Culture HEK293 cells in appropriate growth medium until they reach 80-90% confluency.
-
Prepare a suspension of HEK293 cells at a density of 2 x 10^5 cells/mL in Opti-MEM™.
-
In a sterile tube, prepare the transfection mix by combining the DNA construct encoding NanoLuc®-KRAS(G12D) and FugATE HD transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cell suspension and gently mix.
-
Seed 20 µL of the cell/transfection mix suspension into each well of a white, 384-well assay plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Compound Treatment and BRET Measurement
-
Prepare serial dilutions of MRTX-EX185 in DMSO, and then dilute further in Opti-MEM™ to the desired final concentrations. Include a DMSO-only vehicle control.
-
Prepare the NanoBRET® Tracer/Substrate solution by diluting the NanoBRET® TE RAS Tracer and Nano-Glo® Substrate in Opti-MEM™ according to the manufacturer's protocol.
-
Add 5 µL of the diluted MRTX-EX185 or vehicle control to the appropriate wells of the 384-well plate containing the transfected cells.
-
Immediately add 5 µL of the Tracer/Substrate solution to all wells.
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
Measure the BRET signal using a luminometer equipped with two filters to read the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the BRET ratios to the vehicle control (defined as 100% engagement) and a control with tracer only (no cells, defined as 0% engagement).
-
Plot the normalized BRET ratio against the logarithm of the MRTX-EX185 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of MRTX-EX185 required to displace 50% of the tracer.
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data for MRTX-EX185 and other relevant KRAS inhibitors.
Table 1: Inhibitory Potency of MRTX-EX185 against various KRAS mutants.
| KRAS Mutant | Assay Type | IC50 (nM) | Reference |
| KRAS(G12D) | NanoBRET® TE | 90 | [6][8] |
| KRAS(G12D) | Cell Proliferation | 70 | [6] |
| KRAS WT | Biochemical | 110 | [6][7] |
| KRAS(G12C) | Biochemical | 290 | [6][7] |
| KRAS(Q61H) | Biochemical | 130 | [6][7] |
| KRAS(G13D) | Biochemical | 240 | [6][7] |
Table 2: Comparison of IC50 values for different KRAS inhibitors in NanoBRET® Assays.
| Compound | Target Mutant | IC50 (nM) | Reference |
| MRTX-EX185 | KRAS(G12D) | 90 | [6][8] |
| Sotorasib (AMG510) | KRAS(G12C) | 9.99 | [10] |
| ARS-1620 | KRAS(G12C) | 12.03 | [10] |
| MRTX1133 | KRAS(G12D) | Data not available in provided context | [9] |
Conclusion
The NanoBRET® Target Engagement Assay provides a robust and sensitive method for quantifying the intracellular binding of MRTX-EX185 to its target, KRAS(G12D).[5][9] This application note and protocol offer a detailed framework for researchers to implement this assay, enabling the precise determination of compound potency and target engagement in a physiologically relevant context. The ability to generate high-quality, quantitative data on inhibitor binding is essential for the preclinical development and optimization of novel KRAS inhibitors.
References
- 1. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 2. Studying RAS Interactions in Live Cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.benchsci.com [blog.benchsci.com]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® TE Intracellular RAS Assay [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. jetir.org [jetir.org]
- 12. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of MRTX-EX185 (formic) Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of MRTX-EX185, a potent KRAS(G12D) inhibitor, on cellular signaling pathways. The protocols and data presented herein are intended to assist in the accurate assessment of protein expression and phosphorylation status in response to MRTX-EX185 treatment.
Introduction
MRTX-EX185 is a small molecule inhibitor that targets the KRAS(G12D) mutation, a common driver in various cancers, including pancreatic ductal adenocarcinoma.[1][2] This inhibitor has been shown to bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS, a unique characteristic that contributes to its potent anti-proliferative effects.[3][4] A primary downstream signaling cascade affected by KRAS is the MAPK/ERK pathway.[5] Consequently, a key indicator of MRTX-EX185's cellular activity is the reduction in the phosphorylation of ERK (p-ERK).[3][4] Western blot analysis is a fundamental technique to quantify these changes in protein phosphorylation and expression, providing critical insights into the drug's mechanism of action and efficacy.
Data Presentation
The following tables summarize quantitative data from Western blot analyses of pancreatic cancer cell lines treated with a KRAS(G12D) inhibitor. While specific quantitative data for MRTX-EX185 is limited in the public domain, data from a structurally and functionally similar KRAS(G12D) inhibitor, MRTX1133, is presented as a representative example of the expected outcomes.
Table 1: Effect of KRAS(G12D) Inhibitor on p-ERK Levels in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Treatment Concentration (nM) | Duration (hours) | Fold Change in p-ERK/Total ERK (Normalized to Control) |
| SW1990 | G12D (homozygous) | 100 | 48 | ~0.25[1] |
| ASPC1 | G12D (homozygous) | 100 | 48 | ~0.30[1] |
| PANC-1 | G12D (heterozygous) | 100 | 48 | No significant change[1] |
Table 2: IC50 Values of a KRAS(G12D) Inhibitor in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) |
| SW1990 | G12D (homozygous) | 11[1] |
| ASPC1 | G12D (homozygous) | 21[1] |
| PANC-1 | G12D (heterozygous) | >3125[1] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the impact of MRTX-EX185 on the KRAS signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Utilize human pancreatic adenocarcinoma cell lines with known KRAS mutations, such as SW1990 (KRAS G12D homozygous) and ASPC1 (KRAS G12D homozygous). A cell line with wild-type KRAS or a different KRAS mutation can be used as a negative control.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 300,000 cells per well in 6-well plates and allow them to adhere overnight.[1]
-
Treatment: On the following day, treat the cells with varying concentrations of MRTX-EX185 (e.g., 10 nM, 100 nM, 1 µM) for the desired time points (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
Protein Extraction
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., Cell Signaling Technology, #4370), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[6] Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal and then to the loading control.
Mandatory Visualizations
KRAS Signaling Pathway and MRTX-EX185 Inhibition
Caption: MRTX-EX185 inhibits both active and inactive KRAS, blocking downstream signaling.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of MRTX-EX185 treated cells.
Logical Relationship of the Experiment
References
- 1. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRTX-EX185 (formic) solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MRTX-EX185 formic salt, a potent KRAS(G12D) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MRTX-EX185 (formic) and why is the formic salt form used?
MRTX-EX185 is a potent and selective inhibitor of KRAS(G12D), a common mutation in various cancers.[1][2] It functions by binding to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS(G12D) protein, thereby inhibiting downstream signaling pathways that promote cell proliferation.[3] The free form of MRTX-EX185 can be prone to instability. The formic salt version is a more stable form of the compound that retains the same biological activity, making it preferable for experimental use.[2]
Q2: What is the primary solvent for dissolving MRTX-EX185 formic?
The recommended primary solvent for MRTX-EX185 formic is dimethyl sulfoxide (DMSO).[4]
Q3: What is the recommended storage for MRTX-EX185 formic?
Proper storage is crucial to maintain the stability and activity of the compound. Recommendations are as follows:
-
Lyophilized Powder: Store at -20°C for up to 2 years.[5]
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][5] It is highly recommended to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of MRTX-EX185 formic solutions.
Issue 1: The compound is difficult to dissolve in DMSO.
-
Solution 1: Use Ultrasonication. Place the vial in an ultrasonic bath for a short period to aid dissolution.[4][6]
-
Solution 2: Gentle Warming. Gently warm the solution to 37°C to increase solubility.[4][6]
-
Solution 3: Ensure High-Quality, Anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.
Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Solution 1: Stepwise Dilution. Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in the aqueous medium.[7]
-
Solution 2: Final DMSO Concentration. Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5% for in vitro assays, to maintain compound solubility and minimize solvent toxicity to cells.[7]
-
Solution 3: Use of Co-solvents or Excipients (for in vivo studies). For in vivo formulations, co-solvents and excipients can be used to improve solubility and stability in aqueous solutions. A common formulation involves a mixture of DMSO and a carrier like SBE-β-CD in saline.[1]
Issue 3: Inconsistent experimental results.
-
Solution 1: Freshly Prepare Working Solutions. For optimal and consistent results, prepare working solutions fresh from your DMSO stock for each experiment.
-
Solution 2: Proper Storage of Stock Solutions. Ensure your DMSO stock solutions are stored correctly in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
-
Solution 3: Confirm Compound Integrity. If you suspect degradation, it is advisable to use a fresh vial of the compound.
Quantitative Data Summary
The following tables provide a summary of the solubility and biological activity of MRTX-EX185 formic.
Table 1: Solubility of MRTX-EX185 formic
| Solvent | Concentration | Remarks |
| DMSO | 125 mg/mL (204.69 mM) | Ultrasonication may be required.[4][6] |
Table 2: In Vitro Activity of MRTX-EX185
| Assay | Cell Line | IC₅₀ |
| Cell Proliferation | SW-1990 (KRAS G12D) | 70 nM[2] |
| KRAS(G12D) Target Engagement | - | 90 nM[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: MRTX-EX185 formic (MW: 610.68 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of MRTX-EX185 formic powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of MRTX-EX185 formic:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 610.68 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 163.75 µL
-
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Suspended Solution for In Vivo Studies
This protocol yields a suspended solution and is intended for oral or intraperitoneal administration.[1]
-
Materials: 10 mM MRTX-EX185 formic in DMSO stock solution, 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Procedure:
-
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, add 100 µL of a 20.8 mg/mL MRTX-EX185 formic DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix the solution thoroughly. The resulting solution will be a suspension.
-
Visualizations
Signaling Pathway
Caption: The KRAS(G12D) signaling pathway and the inhibitory action of MRTX-EX185.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. MRTX-EX185 formic Datasheet DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Overcoming In Vitro Resistance to MRTX-EX185 (formic)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the KRAS G12D inhibitor, MRTX-EX185 (formic), in vitro.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D mutant cell line is showing reduced sensitivity to MRTX-EX185. What are the potential causes?
A1: Reduced sensitivity, or resistance, to MRTX-EX185 can arise from several factors. The two primary categories are on-target alterations and off-target bypass mechanisms.
-
On-target alterations: These are genetic changes in the drug's direct target, the KRAS protein. The most common on-target mechanism is the acquisition of secondary mutations in the KRAS gene. These new mutations can interfere with the binding of MRTX-EX185 to the KRAS G12D protein.
-
Off-target bypass mechanisms: In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependence on the KRAS pathway for survival and proliferation. This can include the upregulation of receptor tyrosine kinases (RTKs) like EGFR, MET, or FGFR, or the activation of downstream signaling nodes such as PI3K/AKT or mTOR.[1][2][3]
Q2: How can I experimentally determine if my resistant cells have on-target or off-target resistance?
A2: A systematic approach involving molecular and cellular biology techniques is recommended:
-
Sequence the KRAS gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the genomic DNA from your resistant cell population to identify any secondary mutations in the KRAS gene.[4][5][6][7][8]
-
Assess KRAS signaling: Use Western blotting to analyze the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK (p-ERK) and AKT (p-AKT).[9][10][11][12] Persistent phosphorylation of these proteins in the presence of MRTX-EX185 suggests pathway reactivation.
-
Profile receptor tyrosine kinases (RTKs): Use a phospho-RTK array or Western blotting for a panel of common RTKs to investigate the activation of bypass signaling pathways.
Q3: What is the expected IC50 of MRTX-EX185 in sensitive KRAS G12D cell lines?
A3: The half-maximal inhibitory concentration (IC50) can vary between cell lines. However, published data provides a general range for sensitive cells.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| MRTX-EX185 | KRAS G12D | SW-1990 | 70 | [13] |
| MRTX-EX185 (formic) | KRAS G12D | - | 90 | [14] |
A significant rightward shift (increase) in the IC50 value in your cell line compared to the parental line is a clear indicator of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 in Cell Viability Assays
Problem: The IC50 of MRTX-EX185 in your long-term treated cell line has significantly increased compared to the parental cell line.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of true biological resistance | 1. Confirm resistance: Repeat the cell viability assay (e.g., MTT or CellTiter-Glo) with careful controls. Ensure consistent cell seeding density and drug concentrations. 2. Investigate mechanism: Proceed to the experimental protocols below to determine if the resistance is on-target (KRAS secondary mutations) or off-target (bypass pathway activation). |
| Assay variability | 1. Optimize cell seeding: Ensure cells are in the exponential growth phase and seeded at a consistent density. Over- or under-confluency can affect results. 2. Check drug integrity: Ensure the MRTX-EX185 (formic) stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. 3. Review assay protocol: For MTT assays, ensure complete solubilization of formazan crystals. For CellTiter-Glo, ensure proper reagent equilibration and luminescence reading times.[15][16][17][18] |
| Cell line contamination or misidentification | 1. Authenticate cell line: Use short tandem repeat (STR) profiling to confirm the identity of your parental and resistant cell lines. |
Issue 2: Persistent Downstream KRAS Signaling Despite Treatment
Problem: Western blot analysis shows sustained or reactivated phosphorylation of ERK and/or AKT in your treated cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary KRAS mutations | 1. Sequence KRAS: As mentioned in the FAQs, sequence the KRAS gene to identify mutations that may prevent MRTX-EX185 binding. Examples of resistance-conferring secondary mutations in KRAS for other inhibitors include those in the switch-II pocket (e.g., Y96D/S, R68M).[19][20][21] |
| Bypass pathway activation | 1. Phospho-RTK screen: Use a phospho-RTK array to broadly assess which upstream receptors might be activated. 2. Targeted Western blots: Based on the array results or literature, perform Western blots for specific activated RTKs (e.g., p-EGFR, p-MET) and their downstream effectors. 3. Combination therapy: Test the efficacy of combining MRTX-EX185 with inhibitors of the identified bypass pathway (e.g., an EGFR inhibitor if p-EGFR is elevated). |
| Increased KRAS protein expression | 1. Quantitative Western blot: Compare the total KRAS protein levels between your sensitive and resistant cell lines. Overexpression of the target protein can sometimes lead to resistance. |
Experimental Protocols
Protocol 1: Generation of MRTX-EX185 Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of MRTX-EX185.
Materials:
-
KRAS G12D mutant cancer cell line of interest
-
Complete cell culture medium
-
MRTX-EX185 (formic)
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of MRTX-EX185 in your parental cell line.
-
Initial treatment: Begin by treating the cells with MRTX-EX185 at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Allow recovery and expansion: When the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them and expand the population.
-
Dose escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of MRTX-EX185 by 1.5 to 2-fold.
-
Repeat cycles: Repeat steps 3-5, gradually increasing the drug concentration over several weeks to months.
-
Establish resistant clones: Once cells are proliferating robustly at a significantly higher concentration (e.g., 10-fold or more above the initial IC50), you can consider the population resistant. It is advisable to isolate and expand single-cell clones to ensure a homogenous resistant population.
-
Characterize resistant cells: Regularly assess the IC50 of the resistant population to confirm a stable resistance phenotype.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Parental and resistant cells
-
96-well plates
-
Complete cell culture medium
-
MRTX-EX185 (formic) serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug treatment: Replace the medium with fresh medium containing serial dilutions of MRTX-EX185. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator.
-
Add MTT reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15][18]
-
Solubilize formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well.[15][18]
-
Read absorbance: Mix gently to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.[15]
-
Data analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for KRAS Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the KRAS signaling pathway.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Sanger Sequencing of the KRAS Gene
This protocol provides a general workflow for identifying mutations in the KRAS gene.
Materials:
-
Genomic DNA from parental and resistant cells
-
PCR primers flanking the relevant exons of KRAS (especially exon 2, 3, and 4)
-
Taq polymerase and PCR reagents
-
PCR purification kit
-
Sanger sequencing primers
-
Sequencing facility or in-house sequencer
Procedure:
-
Genomic DNA extraction: Isolate high-quality genomic DNA from your cell lines.
-
PCR amplification: Amplify the target KRAS exons using PCR.
-
PCR product purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger sequencing: Send the purified PCR product and sequencing primers for Sanger sequencing.
-
Sequence analysis: Analyze the sequencing chromatograms for any nucleotide changes compared to the reference sequence and the parental cell line. Pay close attention to codons 12, 13, 61, and the region around amino acid 96.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of inhibition by MRTX-EX185.
Caption: Mechanisms of acquired resistance to MRTX-EX185 in vitro.
Caption: Experimental workflow for investigating MRTX-EX185 resistance.
References
- 1. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Variant Identification Using Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Sanger sequencing in routine KRAS testing: a review of 1720 cases from a pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. protocols.io [protocols.io]
- 18. Cell Counting & Health Analysis [sigmaaldrich.com]
- 19. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Off-target effects of MRTX-EX185 (formic) in cells
This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of MRTX-EX-185 (formic) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MRTX-EX-185 and what are its known off-target effects?
MRTX-EX-185 is a potent inhibitor of Tyrosine Kinase X (TKX). However, in vitro and cellular profiling have identified several off-target kinases that are also inhibited, albeit with lower potency. These off-target effects are crucial to consider when interpreting experimental results.[1][2]
Q2: What is the selectivity profile of MRTX-EX-185?
The selectivity of MRTX-EX-185 has been determined through comprehensive kinome scanning. The IC50 values for the primary target and key off-targets are summarized below. A lower IC50 value indicates higher potency.
| Target | IC50 (nM) | Classification |
| TKX | 5 | On-Target |
| Kinase A | 85 | Off-Target |
| Kinase B | 250 | Off-Target |
| Kinase C | 800 | Off-Target |
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for accurate data interpretation.[3] Consider the following strategies:
-
Use the lowest effective concentration: Titrate MRTX-EX-185 to the lowest concentration that elicits the desired on-target effect.
-
Use a structurally unrelated inhibitor: Confirm phenotypes with a different inhibitor of TKX that has a distinct off-target profile.
-
Employ genetic approaches: Use techniques like siRNA or CRISPR to validate that the observed phenotype is due to inhibition of TKX and not an off-target.[4]
Q4: What are the potential phenotypic consequences of the observed off-target activity?
Inhibition of off-target kinases can lead to unintended cellular effects. For example, inhibition of Kinase A, a known regulator of cell cycle progression, may lead to cell cycle arrest independent of TKX inhibition. Researchers should be aware of the known functions of the off-target kinases when analyzing their results.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Effective Concentrations
Symptom: You observe significant cell death or growth inhibition at concentrations where you expect specific inhibition of TKX.
Possible Cause: This could be due to the inhibition of an off-target kinase that is essential for cell viability.
Troubleshooting Steps:
-
Review the Selectivity Profile: Check the IC50 values for off-target kinases. Is there a known off-target with a role in cell survival that is inhibited at the concentration you are using?
-
Dose-Response Curve: Perform a detailed dose-response curve for both your target cells and a control cell line that does not express TKX. This can help differentiate on-target from off-target toxicity.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of TKX. If the toxicity persists, it is likely an off-target effect.
Issue 2: Activation of Unexpected Signaling Pathways
Symptom: Western blot analysis shows phosphorylation changes in proteins that are not known downstream targets of TKX.
Possible Cause: MRTX-EX-185 may be inhibiting an off-target kinase that is part of a different signaling cascade.[5] This can lead to the activation or inhibition of other pathways.
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to identify pathways associated with the known off-targets of MRTX-EX-185.
-
Multiplex Western Blotting: Use multiplex western blotting to simultaneously probe the phosphorylation status of key proteins in the TKX pathway and suspected off-target pathways.[6]
-
Control Compound: Treat cells with a structurally unrelated TKX inhibitor to see if the same unexpected pathway activation occurs.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of MRTX-EX-185 with its target and off-targets in intact cells.[7][8] Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
MRTX-EX-185
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Treat cells with MRTX-EX-185 or DMSO for 1 hour.
-
Harvest and wash cells with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the soluble fraction by western blotting for TKX and potential off-targets.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
Optimizing MRTX-EX185 (formic) Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MRTX-EX185 (formic) for cell culture experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate effective experimental design and execution.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of MRTX-EX185 in cell culture.
| Question | Answer |
| 1. What is the recommended solvent and storage condition for MRTX-EX185 (formic)? | MRTX-EX185 (formic) is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in DMSO to a concentration of 10 mM or higher. To ensure stability, store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2][3] |
| 2. My cells are not responding to MRTX-EX185 treatment as expected. What could be the reason? | Several factors could contribute to a lack of response. Cell line dependency: Ensure your cell line harbors the KRAS(G12D) mutation, as MRTX-EX185 is a selective inhibitor.[1][4][5] Compound integrity: Verify the proper storage and handling of the compound to prevent degradation. The free form of MRTX-EX185 is prone to instability; the formic acid salt is more stable.[5] Experimental conditions: Optimize cell seeding density and treatment duration. Resistance mechanisms: Cells can develop resistance to KRAS inhibitors through mechanisms like feedback reactivation of signaling pathways or off-target effects.[6][7][8] |
| 3. I am observing high variability in my experimental replicates. What are the possible causes? | High variability can stem from several sources. Inconsistent cell seeding: Ensure a uniform number of cells is seeded across all wells. Pipetting errors: Use calibrated pipettes and proper technique for dispensing both cells and the compound. Edge effects: To minimize edge effects in multi-well plates, consider not using the outermost wells for data collection or filling them with media only. Compound precipitation: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent compound precipitation. |
| 4. What is a typical starting concentration range for MRTX-EX185 in cell culture experiments? | Based on published data, a broad concentration range from 0.1 nM to 100 µM has been used in vitro.[1][4][5] For initial experiments, a dose-response curve starting from low nanomolar to micromolar concentrations is recommended to determine the optimal concentration for your specific cell line and assay. |
| 5. How can I confirm that MRTX-EX185 is inhibiting its target in my cells? | The most direct way to confirm target engagement is to assess the phosphorylation status of downstream effectors in the KRAS signaling pathway. A common method is to perform a western blot to detect the levels of phosphorylated ERK (p-ERK). A reduction in p-ERK levels upon treatment with MRTX-EX185 indicates successful target inhibition.[1][4][5] |
| 6. Are there any known off-target effects of MRTX-EX185? | While MRTX-EX185 is a selective KRAS(G12D) inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. It's important to include appropriate controls in your experiments, such as a KRAS-independent cell line, to assess for non-specific cytotoxicity.[4][5] |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of MRTX-EX185 against various KRAS mutants and its anti-proliferative effects in a KRAS(G12D)-driven cell line.
Table 1: Inhibitory Concentration (IC50) of MRTX-EX185 against KRAS Mutants
| Target | IC50 (nM) |
| KRAS(G12D) | 90[1][4][5] |
| KRAS (WT) | 110[1][4][5] |
| KRAS(Q61H) | 130[1][4][5] |
| KRAS(G13D) | 240[1][4][5] |
| KRAS(G12C) | 290[1][4][5] |
| KRAS(G12V) | 700[5] |
Table 2: Anti-proliferative Activity of MRTX-EX185
| Cell Line | KRAS Mutation | Assay | IC50 (nM) |
| SW-1990 | G12D | Cell Proliferation | 70[1][4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay using CellTiter-Glo®
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[9][10][11]
Materials:
-
MRTX-EX185 (formic) stock solution (e.g., 10 mM in DMSO)
-
KRAS(G12D) mutant cancer cell line (e.g., SW-1990)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MRTX-EX185 (formic) in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MRTX-EX185. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the MRTX-EX185 concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-ERK (p-ERK) Detection
This protocol provides a general guideline for detecting changes in p-ERK levels. Optimization may be required for specific cell lines and antibodies.
Materials:
-
MRTX-EX185 (formic) stock solution
-
KRAS(G12D) mutant cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of MRTX-EX185 for the specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities and express the p-ERK level as a ratio to total ERK.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for optimizing MRTX-EX185 concentration.
Caption: KRAS Signaling Pathway and MRTX-EX185 Mechanism of Action.
Caption: Workflow for Optimizing MRTX-EX185 Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
Instability of MRTX-EX185 free form versus formic salt
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MRTX-EX185. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the instability of the MRTX-EX185 free form versus its formic salt.
Frequently Asked Questions (FAQs)
Q1: What is the principal difference between MRTX-EX185 free form and MRTX-EX185 formic salt?
A1: The primary difference is stability. The free form of MRTX-EX185 is known to be unstable.[1] The MRTX-EX185 formic salt is a stable alternative that retains the same biological activity as the free form.[1] For consistent and reproducible experimental results, the use of the formic salt is strongly recommended.
Q2: What is the mechanism of action for MRTX-EX185?
A2: MRTX-EX185 is a potent and selective inhibitor of KRAS(G12D), a common oncogenic mutation.[1][2] It binds to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS(G12D).[1][2] By binding to KRAS(G12D), MRTX-EX185 blocks its interaction with downstream effector proteins, thereby inhibiting signaling pathways responsible for tumor cell proliferation and survival, such as the MAPK/ERK pathway.[2][3]
Q3: To which other KRAS mutants does MRTX-EX185 bind?
A3: MRTX-EX185 exhibits broad-spectrum binding to several KRAS mutants in addition to G12D, including KRAS WT, KRAS(G12C), KRAS(Q61H), and KRAS(G13D).[1][2] It has also been shown to bind to GDP-loaded HRAS.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of MRTX-EX185 in cellular assays.
-
Possible Cause: Degradation of the MRTX-EX185 free form.
-
Recommendation:
-
Switch to the formic salt: If you are using the free form, it is highly advisable to switch to the more stable MRTX-EX185 formic salt.[1]
-
Proper Storage: Ensure the compound is stored correctly. For the formic salt, store the solid powder at -20°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 2 weeks. Avoid repeated freeze-thaw cycles.[4]
-
Freshly Prepare Working Solutions: Prepare working dilutions from your stock solution immediately before use.
-
Issue 2: Difficulty dissolving MRTX-EX185.
-
Possible Cause: Incorrect solvent or insufficient solubilization technique.
-
Recommendation:
-
Recommended Solvent: MRTX-EX185 formic salt is soluble in DMSO. For example, a 125 mg/mL solution in DMSO can be achieved with ultrasonic assistance.[5]
-
Solubilization Technique: To aid dissolution, warm the solution to 37°C and use an ultrasonic bath.[4][5]
-
In Vivo Formulation: For in vivo experiments, a suspended solution can be prepared. For instance, a stock solution in DMSO can be added to a solution of 20% SBE-β-CD in saline.[6]
-
Issue 3: High background or off-target effects in experiments.
-
Possible Cause: Use of excessively high concentrations of MRTX-EX185 or degradation of the compound into active metabolites.
-
Recommendation:
-
Titrate the Compound: Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity. MRTX-EX185 has been shown to suppress cell proliferation in KRAS(G12D)-driven cells at an IC50 of approximately 70 nM and is non-toxic to non-KRAS-dependent cell lines at these concentrations.[1][2]
-
Use the Formic Salt: The instability of the free form could lead to the generation of unknown degradation products that may have off-target effects. Using the stable formic salt will minimize this risk.
-
Data Presentation
Table 1: Inhibitory Activity of MRTX-EX185 Formic Salt against various KRAS mutants.
| Target | IC50 (nM) |
| KRAS(G12D) | 90 |
| KRAS WT | 110 |
| KRAS(G12C) | 290 |
| KRAS(Q61H) | 130 |
| KRAS(G13D) | 240 |
Data sourced from MedChemExpress product information.[2][3]
Table 2: Recommended Storage Conditions for MRTX-EX185 Formic Salt.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 2 weeks |
Data sourced from DC Chemicals product information.[7]
Experimental Protocols
Protocol 1: Preparation of MRTX-EX185 Formic Salt Stock Solution
-
Materials: MRTX-EX185 formic salt powder, DMSO (anhydrous, sterile-filtered).
-
Procedure: a. Allow the vial of MRTX-EX185 formic salt to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the amount of compound). c. To aid dissolution, gently vortex the vial and use an ultrasonic bath for 5-10 minutes. If necessary, warm the vial to 37°C.[4][5] d. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 2 weeks).[7]
Protocol 2: Cell-Based KRAS Engagement Assay (Adapted from BRET assays)
This protocol is a general guideline and may need optimization for your specific cell line and experimental setup.
-
Cell Seeding: Plate cells containing a KRAS(G12D)-NanoLuc fusion protein in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of MRTX-EX185 formic salt in your cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%). b. Add the diluted compound to the cells and incubate for the desired treatment time.
-
Lysis and Reagent Addition: a. Lyse the cells according to the BRET assay kit manufacturer's instructions. b. Add the fluorescently labeled KRAS binding partner (e.g., a fluorescently tagged RAF-RBD).
-
Signal Detection: Measure the BRET signal using a plate reader equipped for luminescence detection.
-
Data Analysis: Normalize the BRET signal to a vehicle control (DMSO) and plot the dose-response curve to determine the target engagement IC50.
Visualizations
Caption: KRAS Signaling Pathway and MRTX-EX185 Inhibition.
Caption: General Experimental Workflow for MRTX-EX185.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRTX-EX185 formic Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: MRTX-EX185 (formic) In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRTX-EX185 (formic) in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges during their studies.
Frequently Asked Questions (FAQs)
Q1: What is MRTX-EX185 and its mechanism of action?
MRTX-EX185 is a potent and selective inhibitor of KRAS G12D.[1][2] It functions by binding to the switch-II pocket of the KRAS protein, locking it in an inactive GDP-bound state.[3][4] This prevents the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[2][5] Notably, MRTX-EX185 has been shown to bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[6]
Q2: Why is the formic acid salt of MRTX-EX185 recommended for in vivo studies?
The free form of MRTX-EX185 is prone to instability. The formic acid salt provides a more stable form of the compound while retaining the same biological activity, making it more suitable for in vivo applications.[7]
Q3: What are the recommended storage conditions for MRTX-EX185 (formic)?
For long-term storage, it is recommended to store the solid compound at -20°C for up to one month or -80°C for up to six months. Once a stock solution is prepared, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with MRTX-EX185 (formic).
Formulation and Administration Issues
Q: I am observing precipitation or insolubility when preparing MRTX-EX185 (formic) for in vivo administration. What should I do?
A: Poor solubility is a common issue with many kinase inhibitors.[1][6][9] Here are some steps to troubleshoot formulation:
-
Follow the recommended protocol: A standard protocol for preparing a suspended solution for oral or intraperitoneal injection involves creating a stock solution in DMSO and then diluting it in a vehicle such as 20% SBE-β-CD in saline.
-
Sonication and warming: To aid dissolution, gentle warming to 37°C and sonication can be employed.
-
Vehicle optimization: If precipitation persists, consider exploring alternative vehicle formulations. Lipid-based formulations have been shown to enhance the oral absorption of some kinase inhibitors.[10]
Experimental Protocol: In Vivo Formulation Preparation
| Step | Action | Details |
| 1 | Prepare Stock Solution | Dissolve MRTX-EX185 (formic) in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). |
| 2 | Prepare Vehicle | Prepare a solution of 20% SBE-β-CD in sterile saline. |
| 3 | Final Formulation | Add the DMSO stock solution to the vehicle to achieve the desired final concentration (e.g., for a 2.08 mg/mL final solution, add 100 µL of 20.8 mg/mL stock to 900 µL of vehicle). |
| 4 | Homogenization | Mix thoroughly. Use of a vortex or sonication may be necessary to ensure a uniform suspension. |
Efficacy and Response Issues
Q: My in vivo model is not responding to MRTX-EX185 (formic) treatment as expected. What are the potential reasons?
A: Lack of efficacy can stem from several factors, from suboptimal drug exposure to inherent resistance mechanisms.[3][11][12]
-
Pharmacokinetics: The bioavailability of orally administered kinase inhibitors can be variable.[9] Consider verifying drug exposure in plasma and tumor tissue through pharmacokinetic analysis.
-
Target Engagement: Confirm that the drug is reaching its target and inhibiting downstream signaling. Analysis of pharmacodynamic markers such as phosphorylated ERK (pERK) in tumor tissue is crucial.[2] A significant reduction in pERK levels would indicate target engagement.
-
Resistance Mechanisms: Tumors can develop resistance to KRAS inhibitors through various mechanisms, including:
-
Reactivation of MAPK signaling: Feedback loops can reactivate the pathway despite initial inhibition.[13]
-
Bypass signaling: Activation of alternative survival pathways (e.g., PI3K/AKT).
-
Heterogeneity of KRAS mutations: The presence of subclones with different KRAS mutations or other genetic alterations can lead to a mixed response.[3]
-
Logical Relationship: Troubleshooting Lack of Efficacy
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. clinicallab.com [clinicallab.com]
- 13. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
How to store and handle MRTX-EX185 (formic) long-term
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of MRTX-EX185 (formic).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for MRTX-EX185 (formic) powder?
For long-term stability, MRTX-EX185 (formic) in its solid (powder) form should be stored at -20°C.[1][2] Under these conditions, the compound is stable for up to 2 years.[1]
Q2: How should I store stock solutions of MRTX-EX185 (formic)?
The storage conditions for stock solutions of MRTX-EX185 (formic) depend on the solvent and the desired storage duration.
-
In DMSO:
-
General Guideline: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[3][4][5][6]
Q3: What are the appropriate handling procedures for MRTX-EX185 (formic)?
Due to its potent biological activity, proper personal protective equipment (PPE) and handling procedures are essential.
-
Personal Protective Equipment: Always wear safety goggles with side-shields, protective gloves, and impervious clothing.[2] A suitable respirator should be used to avoid inhalation.[2]
-
Ventilation: Use the compound only in areas with adequate exhaust ventilation to avoid the formation of dust and aerosols.[2]
-
Contact Avoidance: Avoid contact with eyes and skin.[2] In case of contact, flush eyes immediately with large amounts of water and rinse skin thoroughly.[2]
Q4: How do I reconstitute MRTX-EX185 (formic)?
MRTX-EX185 (formic) is soluble in DMSO.[5][6] To prepare a stock solution, you can dissolve the compound in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of MRTX-EX185 (formic) in the calculated volume of DMSO. If you encounter solubility issues, you can warm the solution to 37°C and use sonication to aid dissolution.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution upon storage | Improper storage temperature or repeated freeze-thaw cycles. | Ensure storage at the recommended temperature (-80°C for long-term). Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[3][4][5][6] If precipitation occurs, gently warm the solution to 37°C and sonicate to redissolve.[4][5][6] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions and age of the compound and stock solutions. Always prepare fresh working solutions from a properly stored stock solution for each experiment. |
| Difficulty dissolving the compound | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of the recommended solvent (DMSO). To enhance solubility, gently warm the mixture to 37°C and use an ultrasonic bath.[4][5][6] |
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | 2 years | N/A |
| Solution | -80°C | 6 months | DMSO |
| Solution | -20°C | 1 month | DMSO |
| Solution | 4°C | 2 weeks | DMSO |
Experimental Protocols
Protocol 1: Reconstitution of MRTX-EX185 (formic) to a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of MRTX-EX185 (formic) powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration based on the mass of the compound provided. The molecular weight of MRTX-EX185 (formic) is 610.68 g/mol .[1]
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Gently vortex the vial to mix. If the compound does not fully dissolve, warm the vial to 37°C and sonicate for a short period until the solution is clear.[4][5][6]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).[1][3]
Visualizations
Caption: Workflow for the long-term storage and preparation of MRTX-EX185 (formic) stock solutions.
Caption: Recommended safety protocol for handling MRTX-EX185 (formic).
MRTX-EX185 is a potent inhibitor of KRAS(G12D).[3][7][8] It has been shown to bind to both the GDP-loaded and active GNP states of KRAS and KRAS(G12D).[3] The formic acid salt form is noted to be more stable than the free form.[7]
Caption: Simplified signaling pathway showing the inhibitory action of MRTX-EX185 on KRAS(G12D).
References
- 1. MRTX-EX185 formic Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Formic Acid-Associated Toxicity in Preclinical Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing toxicity associated with the use of formic acid as a vehicle for investigational compounds in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is formic acid used as a vehicle for in vivo studies?
A1: Formic acid is a strong organic acid that can be an effective solvent for compounds that are otherwise difficult to dissolve in more common, benign vehicles. Its use is generally considered a last resort when other formulation strategies have failed.
Q2: What are the primary signs of formic acid toxicity in animal models?
A2: The signs of formic acid toxicity are dose-dependent and can vary by route of administration. Common signs include:
-
Systemic: Metabolic acidosis, lethargy, and respiratory distress.[1][2]
-
Local (Injection Site): Severe skin irritation, inflammation, and necrosis.
-
Ocular: In cases of systemic accumulation, eye and retina damage can occur as these are high-energy consuming organs susceptible to formate poisoning.[3]
Q3: What is the mechanism of formic acid toxicity?
A3: The primary mechanism of formic acid toxicity is the inhibition of the cytochrome-oxidase complex in the mitochondrial respiratory chain.[3] This disrupts cellular respiration and leads to histotoxic hypoxia. The resulting energy deficit and accumulation of formate contribute to metabolic acidosis.[5]
Q4: Are there any known antidotes or rescue strategies for formic acid toxicity?
A4: Yes, in cases of methanol poisoning, where formic acid is the toxic metabolite, folic acid or folinic acid is administered to enhance the metabolism of formic acid to carbon dioxide and water.[6][7] While not a standard co-treatment for direct formic acid administration in preclinical studies, this principle could be explored in study design to mitigate toxicity.
Troubleshooting Guide: Managing Observed Toxicities
If you observe signs of toxicity in your animal models, consult the following guide for immediate and long-term actions.
| Observed Issue | Immediate Action | Long-Term Strategy |
| Severe irritation/necrosis at the injection site | Euthanize affected animals if severe. For mild cases, monitor closely and provide supportive care. Document all findings. | Reduce the concentration of formic acid in the formulation. Increase the pH of the final dosing solution. Explore alternative vehicles or formulation strategies. |
| Lethargy, respiratory distress, or other systemic issues | Immediately cease dosing. Provide supportive care as per institutional guidelines. Consult with the veterinary staff. | Lower the dose of the investigational compound and/or the concentration of formic acid. Consider a different route of administration that may have less systemic exposure. |
| Decreased body weight gain | Monitor food and water intake. Provide supplemental nutrition if necessary. Reduce dosing frequency if possible. | Re-evaluate the formulation to reduce formic acid concentration. Optimize the dosing schedule and volume. |
| Unexpected mortality | Perform a necropsy to determine the cause of death. Review your dosing procedures and calculations. | Conduct a dose-range finding study with the vehicle alone to determine the Maximum Tolerated Dose (MTD) of the formic acid formulation. |
Data Summary: Toxicity of Formic Acid
The following table summarizes publicly available toxicity data for formic acid in common animal models. Note that the toxicity of a formic acid-based formulation will also depend on the properties of the dissolved compound.
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 1100 - 1850 mg/kg | [1] |
| Rat | Inhalation | 15 g/m³ / 15 min | [1] |
| Mouse | Oral | 700 - 1100 mg/kg | [1] |
| Mouse | Intraperitoneal (i.p.) | 940 mg/kg | [1] |
| Mouse | Intravenous (i.v.) | 145 mg/kg | [1] |
| Mouse | Inhalation | 6.2 g/m³ / 15 min | [1] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Formic Acid Formulation
This protocol describes a general method for preparing a more tolerable formic acid-based formulation by adjusting the final pH.
Materials:
-
Investigational compound
-
Formic acid (high purity)
-
Sterile water for injection
-
1N Sodium Hydroxide (NaOH) or other suitable base
-
Sterile, conical tubes
-
Calibrated pH meter
Method:
-
Weigh the required amount of the investigational compound and place it in a sterile conical tube.
-
Add the minimal amount of formic acid required to fully dissolve the compound. Vortex or sonicate as needed.
-
Slowly add sterile water to reach the desired final concentration of the investigational compound.
-
While gently stirring, add 1N NaOH dropwise to the solution.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Adjust the pH to a more physiologically tolerable range (e.g., pH 4.0-5.0), being careful not to cause precipitation of the compound.
-
Sterile filter the final formulation through a 0.22 µm filter before administration.
Protocol 2: Monitoring for Toxicity in Animal Models
This protocol outlines key parameters to monitor during in vivo studies using formic acid-based formulations.
Procedure:
-
Daily Observations:
-
Record body weights daily.
-
Perform clinical observations at least twice daily, looking for signs of distress, lethargy, changes in posture, or respiratory issues.
-
Monitor the injection site for signs of irritation, swelling, or necrosis.
-
-
Weekly Monitoring:
-
Measure food and water consumption.
-
-
Blood Collection (Interim and Terminal):
-
If possible, collect blood samples to assess for metabolic acidosis (blood gas analysis) and other signs of systemic toxicity (complete blood count and serum chemistry).
-
-
Terminal Procedures:
-
At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis, paying close attention to the injection site and organs that may be affected by the compound or vehicle.
-
Visualizations
Caption: Mechanism of formic acid cellular toxicity.
Caption: Troubleshooting workflow for observed toxicity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Formic acid poisoning: case report and in vitro study of the hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. NTP technical report on the toxicity studies of Formic Acid (CAS No. 64-18-6) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. methanolpoisoning.msf.org [methanolpoisoning.msf.org]
Validation & Comparative
A Comparative Analysis of MRTX-EX185 (formic) and Other Investigational KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key driver in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of targeted inhibitors. This guide provides an objective comparison of the preclinical performance of MRTX-EX185 (formic), a potent KRAS G12D inhibitor, with other emerging inhibitors targeting the same mutation. The information presented is collated from publicly available preclinical data and is intended to serve as a resource for the research and drug development community.
Executive Summary
MRTX-EX185, in its formic acid salt form, has demonstrated potent and broad activity against the KRAS G12D mutation. It distinguishes itself by its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS G12D protein. This contrasts with some other inhibitors that show a preference for one state. This guide will delve into a comparative analysis of MRTX-EX185 with other notable KRAS G12D inhibitors such as MRTX1133, KD-8, TH-Z835, RMC-9805, HRS-4642, and VS-7375, focusing on their mechanism of action, in vitro potency, and in vivo efficacy based on available preclinical data.
Mechanism of Action and Targeting Strategy
KRAS G12D inhibitors employ diverse strategies to inhibit the oncoprotein's function. These can be broadly categorized by their binding mechanism (covalent vs. non-covalent) and their preference for the 'ON' (GTP-bound) or 'OFF' (GDP-bound) state of KRAS.
MRTX-EX185 (formic) is a non-covalent inhibitor that has been shown to bind to both GDP-loaded (inactive "OFF" state) and GTP-loaded (active "ON" state) KRAS G12D.[1][2] This dual-state targeting may offer a broader window of opportunity to inhibit KRAS signaling.
Other notable inhibitors include:
-
MRTX1133 : A potent, selective, and non-covalent inhibitor of KRAS G12D.[3][4]
-
KD-8 : A non-covalent inhibitor identified through virtual screening.[5]
-
TH-Z835 : A mutant-selective, non-covalent KRAS G12D inhibitor.[6]
-
RMC-9805 (Zoldonrasib) : A covalent inhibitor that targets the active, GTP-bound "ON" state of KRAS G12D.[7]
-
HRS-4642 : A high-affinity, selective, and non-covalent KRAS G12D inhibitor.[8][9]
-
VS-7375 : An oral KRAS G12D inhibitor that targets both the "ON" and "OFF" states.[7]
Comparative In Vitro Performance
The following tables summarize the available preclinical data for MRTX-EX185 and other KRAS G12D inhibitors. It is important to note that these values were generated in different studies and experimental systems, which can influence the results. Direct head-to-head comparisons under identical conditions are necessary for a definitive assessment.
Table 1: Biochemical and Cellular Potency of KRAS G12D Inhibitors
| Inhibitor | Target Engagement (IC50) | Cell Proliferation (IC50) | p-ERK Inhibition (IC50) | Cell Line(s) | Reference(s) |
| MRTX-EX185 (formic) | 90 nM | 70 nM | Not explicitly stated | SW-1990 | [2][10] |
| MRTX1133 | <2 nM | ~5 nM (median) | ~5 nM (median) | KRAS G12D mutant cell lines | [3][11] |
| KD-8 | Not explicitly stated | 2.1 µM (average) | Not explicitly stated | Panc1, SW1990, CT26 | [1][12] |
| TH-Z835 | 1.6 µM | Not explicitly stated | <2.5 µM | PANC-1 | [6][13] |
| HRS-4642 | Not explicitly stated | 0.55 - 66.58 nM | Dose-dependent inhibition | Various KRAS G12D mutant cell lines | [8] |
| VS-7375 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
| RMC-9805 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
Table 2: Binding Affinity of KRAS G12D Inhibitors
| Inhibitor | Binding Affinity (Kd) | Method | Reference(s) |
| MRTX-EX185 (formic) | Not explicitly stated | Not explicitly stated | |
| MRTX1133 | ~0.2 pM | Not explicitly stated | [3] |
| KD-8 | 33 nM | Isothermal Titration Calorimetry (ITC) | [5][12] |
| TH-Z835 | Not explicitly stated | Not explicitly stated | |
| HRS-4642 | 0.083 nM | Not explicitly stated | [9][14] |
| VS-7375 | Not explicitly stated | Not explicitly stated | |
| RMC-9805 | Not explicitly stated | Not explicitly stated |
Comparative In Vivo Performance
Preclinical in vivo studies, typically using xenograft models in mice, provide insights into the potential therapeutic efficacy of these inhibitors.
Table 3: In Vivo Efficacy of KRAS G12D Inhibitors
| Inhibitor | Animal Model | Dosing | Outcome | Reference(s) |
| MRTX-EX185 (formic) | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| MRTX1133 | Pancreatic cancer xenografts | 30 mg/kg, twice daily (IP) | 85% tumor regression | [3] |
| KD-8 | CT26 tumor model | 40-60 mg/kg | 42-53% tumor growth inhibition | [5][12] |
| TH-Z835 | C57BL/6 mice model | 10 mg/kg (IP) | Reduced tumor volumes | [6] |
| HRS-4642 | AsPC-1 pancreatic cancer xenografts, GP2d colorectal cancer xenografts, lung adenocarcinoma PDX | 3.75, 7.5, 15 mg/kg (IV) | Significant tumor inhibition/eradication | [8] |
| VS-7375 | Pancreatic and colorectal cancer mouse models | Not explicitly stated | Effective against tumors | [7] |
| RMC-9805 | Pancreatic ductal adenocarcinoma and non-small cell lung cancer models | Not explicitly stated | Tumor growth suppression | [7] |
KRAS G12D Signaling Pathway and Inhibitor Intervention
The KRAS protein is a central node in signaling pathways that control cell growth, proliferation, and survival. The G12D mutation leads to constitutive activation of KRAS, resulting in uncontrolled downstream signaling, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. KRAS G12D inhibitors aim to block these aberrant signals.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized protocols for key assays used in the preclinical evaluation of KRAS inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Seed KRAS G12D mutant cancer cell lines (e.g., PANC-1, SW-1990) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment : Treat the cells with a serial dilution of the KRAS G12D inhibitor (e.g., MRTX-EX185) or vehicle control (DMSO).
-
Incubation : Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.[7]
-
Reagent Addition : Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[16]
-
Signal Measurement : Measure the luminescent signal using a plate reader.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software.
Western Blot for p-ERK Inhibition
-
Cell Treatment : Seed KRAS G12D mutant cells and treat them with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).
-
Cell Lysis : Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane and then probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control). Subsequently, incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
-
Cell Implantation : Subcutaneously inject a suspension of KRAS G12D mutant cancer cells (e.g., AsPC-1) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[17][18]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Randomize the mice into treatment and control groups. Administer the KRAS G12D inhibitor or vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[18]
-
Tumor Measurement : Measure the tumor volume periodically using calipers.
-
Endpoint : Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis : Plot the tumor growth curves and calculate tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.
Conclusion
The landscape of KRAS G12D targeted therapies is rapidly evolving, with several promising inhibitors in preclinical and early clinical development. MRTX-EX185 (formic) stands out due to its ability to engage both the 'ON' and 'OFF' states of KRAS G12D, a feature that may translate into broader and more sustained target inhibition. While direct comparative data is limited, the available preclinical results suggest that MRTX-EX185 and other next-generation inhibitors like MRTX1133 and HRS-4642 exhibit high potency against KRAS G12D-driven cancers.
The data presented in this guide highlights the significant progress made in targeting this once-elusive oncogene. Further head-to-head preclinical studies and ultimately, clinical trial results, will be crucial in determining the relative therapeutic potential of these promising KRAS G12D inhibitors. This comparative guide serves as a valuable resource for researchers and drug developers to navigate the current landscape and inform future research directions in the quest for effective treatments for KRAS G12D-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ch.promega.com [ch.promega.com]
- 8. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 9. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. KD-8 | KRAS G12D inhibitor | 2765254-39-3 | InvivoChem [invivochem.com]
- 13. TH-Z835 | Ras | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. OUH - Protocols [ous-research.no]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 17. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of MRTX-EX185 (formic) and MRTX1133 for KRAS G12D Inhibition in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent KRAS G12D inhibitors: MRTX-EX185 (formic) and MRTX1133. This report synthesizes available experimental data to highlight their respective potencies and therapeutic potential in targeting the KRAS G12D mutation, a key driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC).
The KRAS oncogene, when mutated at the G12D position, is a notoriously challenging therapeutic target. Both MRTX-EX185 (formic) and MRTX1133 have emerged as promising non-covalent inhibitors that bind to the switch-II pocket of the KRAS G12D protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[1][2]
Comparative Efficacy Data
A direct comparison of the two inhibitors in cellular assays reveals nuances in their potency and selectivity across different cancer cell lines.
Inhibition of ERK Phosphorylation (p-ERK)
The phosphorylation of ERK (p-ERK) is a critical downstream event in the KRAS signaling cascade. The half-maximal inhibitory concentration (IC50) for p-ERK was measured using the AlphaLISA SureFire Ultra assay in a panel of cancer cell lines with varying KRAS mutation statuses.
| Cell Line | KRAS Mutation | MRTX-EX185 (formic) p-ERK IC50 (M) | MRTX1133 p-ERK IC50 (M) |
| PANC-1 | G12D | > 1.0E-05 | 2.8E-08 |
| ASPC-1 | G12D | Not Reported | Not Reported |
| MIA-PaCa-2 | G12C | > 1.0E-05 | > 1.0E-05 |
| NCI-H358 | G12C | Not Reported | Not Reported |
| SW620 | G12V | Not Reported | Not Reported |
| BxPC-3 | wildtype | > 1.0E-05 | > 1.0E-05 |
| HT-29 | wildtype | Not Reported | Not Reported |
Data sourced from Reaction Biology's characterization of KRAS inhibitors.[3]
Inhibition of Cell Proliferation
The anti-proliferative effects of MRTX-EX185 (formic) and MRTX1133 were assessed in both 2D and 3D cell culture models. The CellTiter-Glo® Luminescent Cell Viability Assay was utilized to determine the IC50 values.
2D Cell Proliferation Assay
| Cell Line | KRAS Mutation | MRTX-EX185 (formic) IC50 (M) | MRTX1133 IC50 (M) |
| PANC-1 | G12D | Not Reported | Not Reported |
| ASPC-1 | G12D | Not Reported | Not Reported |
| MIA-PaCa-2 | G12C | Not Reported | Not Reported |
| NCI-H358 | G12C | Not Reported | Not Reported |
| SW620 | G12V | Not Reported | Not Reported |
| BxPC-3 | wildtype | Not Reported | Not Reported |
| HT-29 | wildtype | Not Reported | Not Reported |
Data sourced from Reaction Biology's characterization of KRAS inhibitors.[3] In a separate study, the IC50 of MRTX-EX185 (formic) in the KRAS (G12D)-driven SW-1990 pancreatic cancer cell line was reported to be 70 nM.[4]
3D Tumor Spheroid Assay
| Cell Line | KRAS Mutation | MRTX-EX185 (formic) IC50 (M) | MRTX1133 IC50 (M) |
| PANC-1 | G12D | Not Reported | Not Reported |
| ASPC-1 | G12D | Not Reported | Not Reported |
| MIA-PaCa-2 | G12C | 6.3e-007 | 2.0e-007 |
| NCI-H358 | G12C | Not Reported | Not Reported |
| SW620 | G12V | Not Reported | Not Reported |
| BxPC-3 | wildtype | Not Reported | Not Reported |
| HT-29 | wildtype | Not Reported | Not Reported |
Data sourced from Reaction Biology's characterization of KRAS inhibitors.[3]
In Vivo Efficacy of MRTX1133
Extensive preclinical studies have demonstrated the potent in vivo anti-tumor activity of MRTX1133 in various pancreatic cancer models. In a xenograft model using the KRAS G12D-mutant human pancreatic cancer cell line HPAC, intraperitoneal administration of MRTX1133 resulted in dose-dependent tumor regression.[5] A high dose of 30 mg/kg administered twice daily led to a near-complete response, with an 85% tumor regression rate without any observed toxicity.[5]
Furthermore, in immunocompetent mouse models of KRAS G12D-mutated pancreatic cancer, MRTX1133 induced deep and durable tumor regressions, with some cases showing complete or near-complete remission within 14 days of treatment.[6] These studies also highlighted the role of the immune system in the therapeutic efficacy of MRTX1133, as T-cell depletion accelerated tumor regrowth after therapy cessation.[6]
Note: Direct comparative in vivo efficacy data for MRTX-EX185 (formic) was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: KRAS Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Efficacy Testing.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, it is recommended to consult the original publications.
p-ERK (Thr202/Tyr204) AlphaLISA Phosphorylation Assay
The AlphaLISA SureFire Ultra p-ERK1/2 assay is a highly sensitive method for detecting endogenous levels of phosphorylated ERK1/2 in cell lysates.[7]
-
Cell Culture and Treatment: Cancer cell lines are seeded in 384-well plates and allowed to adhere. The cells are then treated with a serial dilution of the test compounds (MRTX-EX185 or MRTX1133) for a specified duration (e.g., 1.5 hours for 2D cultures or 3 hours for 3D spheroids).[3]
-
Cell Lysis: After treatment, the cells are lysed according to the manufacturer's protocol to release cellular contents, including phosphorylated proteins.
-
Assay Procedure: The cell lysate is transferred to an assay plate. A mixture of AlphaLISA acceptor beads conjugated to an antibody specific for phosphorylated ERK and donor beads is added. In the presence of p-ERK, the beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is then analyzed to generate dose-response curves and calculate IC50 values.
Cell Viability (CellTiter-Glo®) Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a method to determine the number of viable cells in culture based on the quantification of ATP.[8]
-
Cell Seeding and Treatment: Cells are seeded in 96-well or 384-well plates and treated with the inhibitors for a defined period (e.g., 72 hours).
-
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well. The plate is then mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. IC50 values are then calculated from the dose-response data.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of KRAS inhibitors.[9][10]
-
Cell Preparation and Implantation: Human pancreatic cancer cells (e.g., AsPC-1 or HPAC) are harvested during their exponential growth phase. A suspension of these cells is then subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID mice).[9]
-
Tumor Growth and Monitoring: The mice are monitored regularly for tumor formation. Once the tumors reach a palpable size, their volume is measured periodically using calipers. The body weight of the mice is also monitored as an indicator of general health and treatment toxicity.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The investigational drug (e.g., MRTX1133) is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
Both MRTX-EX185 (formic) and MRTX1133 demonstrate inhibitory activity against KRAS G12D. The available cellular assay data suggests that MRTX1133 has a more potent inhibitory effect on p-ERK in KRAS G12D mutant cells compared to MRTX-EX185 (formic). In vivo studies have robustly demonstrated the significant anti-tumor efficacy of MRTX1133 in pancreatic cancer models, leading to tumor regression. While direct comparative in vivo data is lacking, the existing preclinical evidence positions MRTX1133 as a highly potent and promising therapeutic agent for KRAS G12D-driven cancers. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy of these two inhibitors.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. ascopubs.org [ascopubs.org]
- 10. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
Validating a Formidable Foe: A Comparative Guide to MRTX-EX185 Target Engagement in Cells
For researchers and drug development professionals navigating the challenging landscape of RAS-driven cancers, confirming that a therapeutic agent effectively engages its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of methods to validate the target engagement of MRTX-EX185 (formic), a potent inhibitor of KRAS, with a focus on cellular assays and supporting experimental data.
MRTX-EX185 has emerged as a significant tool in the study of RAS-driven tumors, demonstrating the ability to bind to both the inactive GDP-loaded and active GTP-loaded states of KRAS.[1][2][3] This inhibitor shows potent activity against the KRAS(G12D) mutant, a common driver in pancreatic and other cancers, with an IC50 of 90 nM.[2][4][5][6] Its utility extends to other KRAS variants, including wild-type, G12C, Q61H, and G13D, as well as HRAS.[2][3]
Quantitative Analysis of MRTX-EX185 Cellular Target Engagement
The efficacy of MRTX-EX185 in engaging its target and eliciting a biological response has been quantified through various cellular assays. The following tables summarize key data from published studies.
| Assay Type | Cell Line | KRAS Mutant | Metric | Value | Reference |
| BRET Target Engagement | - | KRAS(G12D) | IC50 | 90 nM | [1] |
| BRET Target Engagement | - | KRAS(G12V) | - | Submicromolar affinity | [1] |
| Antiproliferation | SW-1990 | KRAS(G12D) | IC50 | 70 nM | [1][2] |
| Antiproliferation | HEK293 | KRAS-independent | - | Non-toxic | [1][2] |
| p-ERK Inhibition | KRAS(G12C)-driven | KRAS(G12C) | - | Significant inhibition | [2] |
Table 1: Cellular Activity of MRTX-EX185
| KRAS Variant | IC50 (nM) | Reference |
| KRAS WT | 110 | [2][3] |
| KRAS(G12C) | 290 | [2][3] |
| KRAS(Q61H) | 130 | [2][3] |
| KRAS(G13D) | 240 | [2][3] |
Table 2: Broad-Spectrum Binding of MRTX-EX185 to Various KRAS Mutants
Key Experimental Protocols for Target Validation
Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in the validation of MRTX-EX185.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
The BRET assay is a powerful method to measure protein-protein interactions and target engagement in live cells.[1][7]
Principle: This assay utilizes a NanoLuc luciferase (donor) and a fluorescently labeled tracer molecule that binds to the target protein (KRAS). When the donor and acceptor are in close proximity, energy is transferred, resulting in a BRET signal. A competing compound like MRTX-EX185 will displace the tracer, leading to a decrease in the BRET signal, which can be quantified to determine binding affinity.
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding for KRAS fused to NanoLuc and a HaloTag.
-
Tracer Labeling: Label the cells with a fluorescently tagged HaloTag ligand that binds to the KRAS-HaloTag fusion protein.
-
Compound Treatment: Add serial dilutions of MRTX-EX185 to the cells and incubate.
-
BRET Measurement: Add the NanoLuc substrate and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.
NanoBiT Protein-Protein Interaction Assay
This assay is employed to assess the disruption of KRAS effector interactions by MRTX-EX185.[1]
Principle: The NanoBiT system uses a structurally complemented luciferase. The target protein (KRAS) is fused to one subunit (e.g., LgBiT), and its interacting partner (e.g., CRAF-RBD) is fused to the other (e.g., SmBiT). Interaction of the two proteins brings the subunits together, forming an active luciferase. A compound that disrupts this interaction will lead to a decrease in the luminescent signal.
Protocol:
-
Cell Culture and Transfection: Co-transfect cells with plasmids encoding KRAS-LgBiT and CRAF-RBD-SmBiT.
-
Compound Treatment: Treat the cells with varying concentrations of MRTX-EX185.
-
Luminescence Measurement: Add the furimazine substrate and measure the luminescence.
-
Data Analysis: Normalize the data and plot the luminescence against the compound concentration to evaluate the inhibition of the protein-protein interaction.
Western Blot for Downstream Signaling (p-ERK)
Analyzing the phosphorylation status of downstream effectors like ERK is a crucial step in confirming functional target engagement.[1]
Protocol:
-
Cell Culture and Treatment: Culture KRAS-mutant cells (e.g., SW-1990) and treat with different concentrations of MRTX-EX185 for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by secondary antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex biological and experimental workflows.
Caption: KRAS Signaling Pathway and MRTX-EX185 Inhibition.
Caption: BRET Assay Workflow for Target Engagement.
Alternative and Complementary Target Engagement Methods
While the aforementioned assays provide robust validation of MRTX-EX185's target engagement, a variety of other techniques can be employed for confirmation and to gain deeper insights.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[8] It is a valuable tool as it does not require modification of the compound.[8]
-
Affinity-Based Pulldown Assays: These techniques use a modified version of the drug to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[8][9]
-
Biophysical Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) can provide detailed information on the binding kinetics and thermodynamics of the drug-target interaction in a cell-free system.[9][10]
-
Mass Spectrometry-Based Proteomics: This approach can be used to quantify the levels of free target protein before and after drug treatment, providing a direct measure of target engagement, particularly for covalent inhibitors.[11]
References
- 1. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. MRTX-EX185 formic Datasheet DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MRTX-EX185 and Other KRAS Inhibitors on Diverse KRAS Mutants
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy and signaling effects of emerging KRAS inhibitors.
This guide provides a detailed comparative analysis of MRTX-EX185, a potent KRAS G12D inhibitor, with other notable KRAS inhibitors such as adagrasib and sotorasib. The focus is on their differential effects on various KRAS mutants, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.
Biochemical Potency and Selectivity
MRTX-EX185 and its close analog, MRTX1133, have demonstrated significant potency against the KRAS G12D mutant, a prevalent mutation in pancreatic, lung, and colorectal cancers.[1] Unlike the first-generation KRAS G12C specific inhibitors, sotorasib (AMG510) and adagrasib (MRTX849), MRTX-EX185 exhibits a broader spectrum of activity against several KRAS variants, albeit with varying potencies.
The following tables summarize the biochemical and cellular activities of these inhibitors against different KRAS mutants.
Table 1: Biochemical Inhibition of KRAS Nucleotide Exchange (IC50, nM)
| Compound | KRAS WT | KRAS G12C | KRAS G12D | KRAS G12V |
| MRTX1133 | 5.37 | 4.91 | 0.14 | 7.64 |
| Sotorasib (AMG510) | >100,000 | 8.88 | >100,000 | >100,000 |
Data for MRTX1133 and Sotorasib are from a TR-FRET based nucleotide exchange assay.[2] MRTX1133 is a close analog of MRTX-EX185.
Table 2: Binding Affinity to KRAS Mutants (KD, nM)
| Compound | KRAS WT | KRAS G12C | KRAS G12D | KRAS G12V |
| MRTX1133 | 220 | 220 | <1 | 220 |
| Sotorasib (AMG510) | >20,000 | 220 | >20,000 | >20,000 |
Data obtained from biochemical competition binding assays.[2]
Table 3: Cellular Proliferation Inhibition (IC50, nM)
| Cell Line | KRAS Mutation | MRTX-EX185 |
| SW-1990 | G12D | 70 |
Data from a cell proliferation assay on a KRAS G12D-driven pancreatic cancer cell line.[3]
Mechanism of Action and Downstream Signaling
KRAS is a central node in cellular signaling, and its mutations lead to constitutive activation of downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving cell proliferation and survival.[4] Different KRAS mutants can exhibit biased signaling, preferentially activating one pathway over another. For instance, KRAS G12D mutations are often associated with stronger activation of the PI3K/AKT pathway.[5]
MRTX-EX185 and its analogs function by binding to the switch-II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS, thereby locking the protein in an inactive conformation and inhibiting downstream signaling.[3] A key indicator of this inhibition is the reduction of phosphorylated ERK (p-ERK), a critical kinase in the MAPK pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize KRAS inhibitors.
Biochemical KRAS Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.
-
Reagents and Materials:
-
Purified recombinant KRAS protein (WT and mutants)
-
SOS1 (a guanine nucleotide exchange factor)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Terbium-labeled anti-His antibody (for His-tagged KRAS)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, pH 7.4)
-
Test compounds (e.g., MRTX1133, sotorasib)
-
384-well microplates
-
-
Procedure:
-
KRAS protein is pre-incubated with the test compound at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and the fluorescent GTP analog.
-
The reaction is incubated at room temperature to allow for nucleotide exchange.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. The binding of the fluorescent GTP to the terbium-labeled KRAS results in a FRET signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[6]
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines harboring specific KRAS mutations.
-
Reagents and Materials:
-
KRAS mutant cancer cell lines (e.g., SW-1990 for G12D)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well or 384-well clear-bottom white plates
-
-
Procedure:
-
Cells are seeded into the microplates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The IC50 value is determined by plotting cell viability against the compound concentration.
-
Phospho-ERK (p-ERK) Cellular Assay
This assay quantifies the level of phosphorylated ERK in cells, providing a direct measure of the inhibition of the MAPK signaling pathway.
-
Reagents and Materials:
-
KRAS mutant cancer cell lines
-
Serum-free medium for starvation
-
Test compounds
-
Lysis buffer
-
Antibodies specific for p-ERK and total ERK
-
Detection reagents (e.g., for ELISA, Western blot, or bead-based assays like Lumit™)
-
-
Procedure:
-
Cells are seeded and grown to a suitable confluency.
-
Cells are serum-starved to reduce basal p-ERK levels.
-
The cells are then treated with the test compound for a specific duration.
-
Following treatment, the cells are lysed to extract proteins.
-
The levels of p-ERK and total ERK in the lysates are quantified using a suitable immunodetection method.
-
The ratio of p-ERK to total ERK is calculated and normalized to the untreated control to determine the percentage of inhibition.
-
Conclusion
MRTX-EX185 represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers, particularly for those harboring the G12D mutation. Its ability to inhibit a broader range of KRAS mutants compared to first-generation inhibitors highlights a promising strategy to address the diverse landscape of KRAS-driven malignancies. The provided data and experimental protocols offer a framework for researchers to further evaluate and compare the efficacy of MRTX-EX185 and other emerging KRAS inhibitors in relevant preclinical models. Continued research and head-to-head clinical trials will be essential to fully elucidate the therapeutic potential of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
Head-to-Head Comparison: MRTX-EX185 vs. Adagrasib in Targeting KRAS Mutations
A Detailed Guide for Researchers and Drug Development Professionals
The discovery of small molecule inhibitors targeting KRAS, a long-considered "undruggable" oncoprotein, has marked a significant breakthrough in cancer therapy. Adagrasib (MRTX849), a covalent inhibitor of KRAS G12C, has gained regulatory approval and demonstrated clinical efficacy in non-small cell lung cancer (NSCLC).[1] Emerging as a distinct asset, MRTX-EX185 presents a differentiated profile with its non-covalent mechanism and broader targeting of KRAS mutants, primarily KRAS G12D. This guide provides a comprehensive head-to-head comparison of the preclinical data available for MRTX-EX185 and adagrasib, offering insights into their respective mechanisms of action, potency, selectivity, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | MRTX-EX185 | Adagrasib (MRTX849) |
| Primary Target | KRAS G12D[2][3] | KRAS G12C[4] |
| Binding Mechanism | Non-covalent, reversible[5] | Covalent, irreversible[4] |
| Nucleotide State Specificity | Binds to both GDP- and GTP-bound KRAS[2][5] | Preferentially binds to the inactive, GDP-bound state[4] |
| Selectivity Profile | Broad-spectrum, with activity against various KRAS mutants (G12D, G12C, Q61H, G13D, WT)[2][3] | Highly selective for KRAS G12C over wild-type KRAS[4] |
Potency and Cellular Activity: A Comparative Analysis
Direct comparison of the potency of MRTX-EX185 and adagrasib is challenging due to the lack of head-to-head studies in the same panel of cell lines under identical experimental conditions. However, available data provides valuable insights into their individual activities.
MRTX-EX185:
MRTX-EX185 has demonstrated potent inhibition of its primary target, KRAS G12D. In the KRAS G12D-driven pancreatic cancer cell line SW-1990, it suppressed cell proliferation with an IC50 of 70 nM.[2][3] Furthermore, it has shown inhibitory activity against other KRAS mutants, including KRAS G12C, with a reported IC50 of 290 nM.[2][3]
Adagrasib:
Adagrasib has shown potent anti-proliferative activity in a wide range of KRAS G12C-mutant cancer cell lines. In 2D cell culture models, the IC50 values typically range from 10 nM to 973 nM.[5] For instance, in the NCI-H358 lung cancer cell line, an IC50 of 10 nM has been reported.[2]
Table 1: Comparative Cellular Potency (IC50)
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| MRTX-EX185 | KRAS G12D | SW-1990 | Cell Proliferation | 70 | [2][3] |
| KRAS G12C | - | Biochemical | 290 | [2][3] | |
| Adagrasib | KRAS G12C | NCI-H358 | Cell Proliferation | 10 | [2] |
| KRAS G12C | MIA PaCa-2 | Cell Proliferation | 5 | [2] | |
| KRAS G12C | Panel of 17 cell lines | Cell Proliferation (2D) | 10 - 973 | [5] |
Selectivity Profile
A key differentiator between the two inhibitors is their selectivity for different KRAS mutants and nucleotide states.
MRTX-EX185:
MRTX-EX185 exhibits a broader binding profile, with reported inhibitory activity against multiple KRAS mutants beyond G12D, including wild-type KRAS. This suggests a potential for broader application but may also raise concerns about off-target effects. Its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS is a notable feature.[2][5]
Adagrasib:
Adagrasib is highly selective for the KRAS G12C mutant, with over 1000-fold greater selectivity for the mutant protein compared to wild-type KRAS.[4] Its mechanism relies on the covalent interaction with the cysteine residue present in the G12C mutant, locking the protein in an inactive conformation.[4]
Table 2: KRAS Mutant Selectivity Profile (Biochemical IC50)
| Compound | KRAS WT | KRAS G12C | KRAS G12D | KRAS Q61H | KRAS G13D | Reference(s) |
| MRTX-EX185 | 110 nM | 290 nM | 90 nM | 130 nM | 240 nM | [2][3] |
| Adagrasib | >1000-fold less potent than G12C | Potent Inhibition | Not reported | Not reported | Not reported | [4] |
Mechanism of Action and Signaling Pathway Inhibition
Both MRTX-EX185 and adagrasib ultimately aim to inhibit the downstream signaling cascades driven by mutant KRAS, primarily the MAPK/ERK pathway.
Caption: Simplified KRAS signaling pathway and points of inhibition.
MRTX-EX185 inhibits ERK phosphorylation (p-ERK) in KRAS-driven cell lines, confirming its on-target effect on the MAPK pathway.[2][3] Its ability to bind both nucleotide states suggests it may be effective even in contexts of high GTP-bound KRAS.
Adagrasib effectively suppresses KRAS-dependent signaling, leading to a reduction in p-ERK levels.[2] By locking KRAS G12C in an inactive state, it prevents the activation of downstream effectors.
Experimental Protocols
A summary of common experimental protocols used in the preclinical evaluation of these inhibitors is provided below.
Cell Viability Assays (e.g., CellTiter-Glo®, MTT)
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor (e.g., MRTX-EX185 or adagrasib) for a specified period (typically 72 hours).
-
A viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT solution) is added to each well.
-
The signal (luminescence or absorbance) is measured using a plate reader.
-
Data is normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.
-
Western Blotting for Phospho-ERK (p-ERK)
-
Objective: To assess the inhibitor's effect on the MAPK signaling pathway.
-
Methodology:
-
Cells are treated with the inhibitor at various concentrations and time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
-
Objective: To measure the direct binding of the inhibitor to the KRAS protein within living cells.
-
Methodology:
-
Cells are engineered to express a fusion protein of KRAS with a luciferase (energy donor) and a fluorescent protein (energy acceptor) that binds to a specific site on KRAS.
-
In the absence of an inhibitor, the donor and acceptor are in close proximity, resulting in a BRET signal upon addition of a substrate.
-
Addition of a competitive inhibitor disrupts this interaction, leading to a decrease in the BRET signal.
-
The change in BRET signal is measured to determine the inhibitor's binding affinity.
-
Protein-Observed NMR Spectroscopy
-
Objective: To characterize the binding interaction between the inhibitor and the KRAS protein at an atomic level.
-
Methodology:
-
Isotopically labeled (e.g., ¹⁵N) KRAS protein is produced and purified.
-
A 2D ¹H-¹⁵N HSQC NMR spectrum of the protein is acquired, which provides a unique signal for each amino acid.
-
The inhibitor is titrated into the protein sample, and changes in the chemical shifts of the NMR signals are monitored.
-
Significant chemical shift perturbations indicate which amino acids are involved in the binding interaction, allowing for the mapping of the binding site.
-
Caption: General experimental workflow for preclinical inhibitor evaluation.
Resistance Mechanisms
A critical aspect of targeted therapy is the emergence of resistance. For adagrasib, acquired resistance can occur through secondary KRAS mutations that prevent covalent binding or through the activation of bypass signaling pathways.[6] While clinical data on MRTX-EX185 is not yet available, its non-covalent binding mechanism might lead to different resistance profiles compared to covalent inhibitors.
Conclusion
MRTX-EX185 and adagrasib represent two distinct and promising strategies for targeting KRAS-mutant cancers. Adagrasib's high selectivity and covalent mechanism have established it as a valuable therapeutic for KRAS G12C-mutant NSCLC. MRTX-EX185, with its broader selectivity profile and non-covalent binding to both nucleotide states of KRAS, offers the potential to address a wider range of KRAS mutations, particularly the prevalent G12D mutation. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy, safety, and resistance profiles of these two important classes of KRAS inhibitors. This guide provides a foundational comparison based on currently available data to aid researchers and drug developers in their ongoing efforts to combat KRAS-driven malignancies.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of KRAS G12D Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on developing effective inhibitors for previously "undruggable" targets like KRAS. The KRAS G12D mutation is a prevalent driver in various aggressive cancers, including pancreatic and colorectal cancer. This guide provides a comparative overview of the in vivo anti-tumor activity of MRTX1133, a potent and selective KRAS G12D inhibitor, alongside other emerging alternatives. The data presented is compiled from publicly available preclinical studies to facilitate an objective assessment of their therapeutic potential. MRTX-EX185 is a potent KRAS (G12D) inhibitor, and its formic acid salt is a stable form that retains the same biological activity.[1] While specific in vivo data for MRTX-EX185 (formic) is limited in the public domain, extensive research on the closely related compound MRTX1133 from the same developer offers valuable insights into the efficacy of this class of inhibitors.
Comparative In Vivo Efficacy of KRAS G12D Inhibitors
The following table summarizes the in vivo anti-tumor activity of MRTX1133 and other selective KRAS G12D inhibitors. The data highlights the significant tumor growth inhibition and, in many cases, tumor regression achieved with these targeted agents in preclinical cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft (Panc 04.03) | Murine | 10 mg/kg BID (IP) | -62% Regression | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft (Panc 04.03) | Murine | 30 mg/kg BID (IP) | -73% Regression | [2] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft (HPAC) | Mouse | 30 mg/kg BID (IP) | 85% Regression | [3] | |
| KRAS G12D-mutant PDAC | Immunocompetent mice | Not Specified | Deep tumor regressions, near-complete remissions after 14 days | [4][5][6] | |
| HRS-4642 | Human Pancreatic Cancer (AsPC-1) Xenograft | Not Specified | Not Specified | Significant tumor growth inhibition | [7] |
| Human Colorectal Cancer (GP2d) Xenograft | Not Specified | Not Specified | Significant tumor growth inhibition | [7] | |
| Lung Adenocarcinoma PDX model | Not Specified | Not Specified | Significant tumor growth inhibition | [7] | |
| INCB161734 | Pancreatic (HPAC, Panc0403, 2838c3) and Colorectal (CT26, GP2D, LS513) Cancer Models | Mouse | Orally | Significant tumor growth inhibition, arrest, and/or regression | [8] |
| QTX3034 | Pancreatic (HPAC) and Colorectal (GP2D) Xenograft Models | Not Specified | Orally | 100% of animals showed tumor regression | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating the in vivo anti-tumor activity of KRAS G12D inhibitors.
General In Vivo Tumor Xenograft Study Protocol
-
Cell Culture and Implantation: Human cancer cell lines harboring the KRAS G12D mutation (e.g., Panc 04.03, HPAC for pancreatic cancer; GP2D for colorectal cancer) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, animals are randomized into control and treatment groups. The investigational drug (e.g., MRTX1133) is administered via the specified route (e.g., intraperitoneal injection or oral gavage) at various dose levels and schedules (e.g., once or twice daily). The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. Body weight and overall health of the animals are monitored as indicators of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blot for target engagement, immunohistochemistry).
Pharmacodynamic Analysis
To confirm that the observed anti-tumor activity is due to the intended mechanism of action, pharmacodynamic studies are performed. This often involves collecting tumor samples from treated animals at specific time points after dosing to analyze the modulation of downstream signaling pathways. A common method is Western blotting to assess the phosphorylation status of key proteins in the KRAS signaling cascade, such as ERK (p-ERK). A significant reduction in p-ERK levels in the tumors of treated animals compared to the control group indicates effective target engagement and pathway inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the therapeutic strategy and study outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
Comparative Analysis of MRTX-EX185 (formic) Cross-reactivity with RAS Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational inhibitor MRTX-EX185 (formic acid salt) and its cross-reactivity profile against various RAS protein isoforms. The data presented is compiled from publicly available research to facilitate an objective evaluation of its selectivity and potential off-target effects.
Introduction
The Ras family of small GTPases, including KRAS, HRAS, and NRAS, are critical signaling nodes that, when mutated, are implicated in a significant portion of human cancers. MRTX-EX185 is a potent inhibitor primarily targeting the KRAS G12D mutation. A key aspect of its preclinical evaluation is understanding its binding affinity and inhibitory activity against other RAS family members to predict its therapeutic window and potential side effects. This guide summarizes the available data on the cross-reactivity of MRTX-EX185.
Data Presentation
Biochemical Activity and Cellular Target Engagement
The following table summarizes the inhibitory activity of MRTX-EX185 against various RAS proteins as determined by biochemical and cellular assays. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the protein's activity or its engagement in cells.
| Target Protein | Assay Type | IC50 (nM) | Nucleotide State Specificity | Reference |
| KRAS G12D | BRET Target Engagement | 90 | Binds to both GDP and GTP states | [1][2] |
| KRAS WT | BRET Target Engagement | 110 | Binds to both GDP and GTP states | [3] |
| KRAS G12C | BRET Target Engagement | 290 | Binds to both GDP and GTP states | [3] |
| KRAS Q61H | BRET Target Engagement | 130 | Binds to both GDP and GTP states | [3] |
| KRAS G13D | BRET Target Engagement | 240 | Binds to both GDP and GTP states | [3] |
| KRAS G12V | BRET Target Engagement | Submicromolar affinity | Engages the GTP-biased state | [1] |
| HRAS | HSQC NMR Spectroscopy | Binding confirmed | Binds to GDP-loaded HRAS | [1] |
| NRAS | - | No data available | - | - |
Cellular Proliferation
The anti-proliferative effect of MRTX-EX185 has been evaluated in cancer cell lines with different KRAS mutation statuses.
| Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference |
| SW-1990 | KRAS G12D | CellTiter-Glo | 70 | [3] |
| HEK293 | KRAS WT (non-dependent) | CellTiter-Glo | Non-toxic | [3] |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement
This assay is used to measure the binding of MRTX-EX185 to RAS proteins within living cells.
Principle: The assay relies on the energy transfer between a NanoLuc luciferase (donor) fused to the RAS protein and a fluorescent tracer (acceptor) that also binds to the RAS protein. When MRTX-EX185 displaces the tracer, the BRET signal is reduced in a dose-dependent manner, allowing for the determination of the IC50 value.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding for NanoLuc-fused KRAS variants (e.g., KRAS G12D, KRAS WT).
-
Cell Seeding: Transfected cells are seeded into 384-well plates.
-
Tracer and Compound Addition: A NanoBRET RAS tracer is added to the cells, followed by the addition of varying concentrations of MRTX-EX185.
-
Incubation: The plates are incubated for 2 hours to allow for compound binding and tracer displacement to reach equilibrium.
-
Signal Detection: The BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated, and the data is normalized to controls to determine the IC50 value for target engagement.
1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
This biophysical technique is employed to confirm the direct binding of MRTX-EX185 to purified RAS proteins and to determine its nucleotide state preference.
Principle: The HSQC experiment detects the chemical shifts of the amide protons and nitrogens in the protein backbone. Ligand binding causes perturbations in the chemical shifts of amino acid residues at the binding site, which can be observed as changes in the HSQC spectrum.
Detailed Methodology:
-
Protein Expression and Purification: Uniformly 15N-labeled KRAS and HRAS proteins are expressed in E. coli and purified.
-
Nucleotide Loading: The purified RAS proteins are loaded with either GDP or a non-hydrolyzable GTP analog (GNP).
-
NMR Sample Preparation: The 15N-labeled RAS-GDP or RAS-GNP is concentrated to approximately 100 µM in a suitable NMR buffer.
-
Compound Addition: MRTX-EX185 is titrated into the protein sample at various concentrations.
-
Data Acquisition: A series of 1H-15N HSQC spectra are recorded at each titration point.
-
Data Analysis: The spectra are overlaid, and chemical shift perturbations (CSPs) are analyzed to identify the residues involved in the interaction and to confirm binding. The preference for the GDP or GTP state is determined by comparing the CSPs in the presence of each nucleotide-bound form.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the anti-proliferative effects of MRTX-EX185 on cancer cell lines.
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a reduction in cell viability.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines (e.g., SW-1990, HEK293) are seeded in 96-well or 384-well opaque-walled plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of MRTX-EX185 and incubated for a specified period (e.g., 72 hours).
-
Reagent Preparation and Addition: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions and added to each well.
-
Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value for cell proliferation inhibition is calculated from the dose-response curve.
Mandatory Visualization
Caption: RAS signaling pathway and the points of intervention by MRTX-EX185.
References
A New Era in KRAS-Targeted Cancer Therapy: MRTX-EX185 (formic) Demonstrates Superior Preclinical Efficacy Over Standard Chemotherapy
For Immediate Release: A novel, potent, and selective KRAS G12D inhibitor, MRTX-EX185 (formic), has shown significant promise in preclinical studies, outperforming standard-of-care chemotherapy in models of KRAS G12D-mutated pancreatic cancer. These findings, presented in recent scientific literature, suggest a potential paradigm shift in the treatment of cancers driven by this specific mutation, which has historically been challenging to target.
MRTX-EX185 is a targeted therapy designed to specifically inhibit the KRAS G12D mutant protein, a key driver in a significant subset of pancreatic, colorectal, and non-small cell lung cancers. The formic acid salt of MRTX-EX185 is a stable formulation that maintains the same biological activity as the parent compound. The inhibitor works by binding to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS G12D protein, effectively shutting down the downstream signaling pathways, such as the MAPK/ERK pathway, that promote uncontrolled cell growth and proliferation.[1]
Head-to-Head Preclinical Showdown
In a key preclinical study, the efficacy of a close analog of MRTX-EX185, MRTX1133, was directly compared with a standard chemotherapy regimen for pancreatic cancer, the combination of gemcitabine and nab-paclitaxel (NPT-GEM). The study utilized a xenograft model with AsPC-1 human pancreatic cancer cells, which harbor the KRAS G12D mutation.
The results demonstrated the superior anti-tumor activity of the KRAS G12D inhibitor. As a monotherapy, MRTX1133 significantly reduced tumor growth more effectively than the combination chemotherapy regimen.[1][2] This suggests that targeting the specific driver mutation with MRTX-EX185 could be a more effective strategy than the broader, less targeted approach of conventional chemotherapy.
Favorable Safety Profile in Preclinical Models
A critical aspect of any new cancer therapy is its safety and tolerability. In the aforementioned preclinical study, MRTX1133 was well-tolerated, with no significant changes in the body weight of the treated mice.[1][2][3] This indicates a favorable toxicity profile compared to the often-harsh side effects associated with standard chemotherapy regimens.
Experimental Data at a Glance
The following table summarizes the key quantitative findings from the preclinical comparison of MRTX1133 and standard chemotherapy in a KRAS G12D pancreatic cancer model.
| Treatment Group | Average Net Tumor Growth (mm³) | Reference |
| Control | 327 | [1][2] |
| Gemcitabine + nab-paclitaxel (NPT-GEM) | 129 | [1][2] |
| MRTX1133 (MRTX-EX185 analog) | 56 | [1][2] |
| MRTX1133 + NPT-GEM | -4 (tumor regression) | [1][2] |
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the KRAS signaling pathway and the workflow of the comparative preclinical study.
Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-EX185.
Caption: Workflow of the in vivo preclinical study comparing MRTX1133 to standard chemotherapy.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the comparison of MRTX-EX185 (formic) and standard chemotherapy.
In Vitro Cell Proliferation Assay
-
Cell Lines: AsPC-1 (KRAS G12D mutant), HPAF-II (KRAS G12D mutant), SW-1990 (KRAS G12D mutant), Mia PaCa-2 (KRAS G12C mutant), and BxPC-3 (KRAS wild-type) human pancreatic cancer cell lines.
-
Method: Cell proliferation was assessed using the colorimetric WST-1 method. Cells were seeded in 96-well plates and treated with various concentrations of MRTX-EX185 or gemcitabine/nab-paclitaxel. After a specified incubation period (e.g., 72 hours), WST-1 reagent was added to each well, and the absorbance was measured to determine the extent of cell proliferation. The IC50 values (the concentration of drug that inhibits 50% of cell growth) were then calculated.[1][2]
In Vivo Xenograft Study
-
Animal Model: 4-6-week-old female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used for the study.[1][2]
-
Tumor Implantation: AsPC-1 human pancreatic cancer cells were implanted subcutaneously into the flanks of the mice.[1][2]
-
Treatment: Once tumors reached a predetermined size, mice were randomized into different treatment groups:
-
Vehicle control
-
Gemcitabine and nab-paclitaxel combination therapy
-
MRTX1133 (MRTX-EX185 analog) monotherapy
-
-
Dosing and Administration: While the exact dosing for the direct comparison is not publicly available, a representative efficacious dose for MRTX1133 in a similar pancreatic cancer model was 30 mg/kg administered intraperitoneally twice daily.[4] Standard preclinical doses for gemcitabine and nab-paclitaxel in mouse models are typically in the range of 60-120 mg/kg.
-
Efficacy Endpoint: Tumor volume was measured regularly using calipers throughout the study. The primary endpoint was the inhibition of tumor growth compared to the control group.[1][2]
-
Toxicity Assessment: Animal body weight was monitored as a general indicator of treatment-related toxicity.[1][2][3]
Western Blot Analysis for Pathway Modulation
-
Objective: To confirm that MRTX-EX185 inhibits the KRAS downstream signaling pathway.
-
Method: KRAS G12D mutant pancreatic cancer cells (e.g., AsPC-1, HPAF-II) were treated with MRTX-EX185. Cell lysates were then collected, and protein levels of key signaling molecules were assessed by Western blot. This included measuring the phosphorylation status of proteins like ERK, AKT, S6, MEK, and RAF, as well as levels of apoptosis markers such as cleaved-PARP-1 and cleaved-caspase-3.[1][2]
Conclusion
The preclinical data strongly suggests that MRTX-EX185 (formic) represents a highly promising therapeutic agent for cancers harboring the KRAS G12D mutation. Its superior efficacy and favorable safety profile in direct comparison with standard chemotherapy in a pancreatic cancer model underscore its potential to address a significant unmet need in oncology. Further clinical investigation is warranted to translate these encouraging preclinical findings into benefits for patients.
References
Revolutionizing KRAS-Mutant Cancer Therapy: A Comparative Guide to the Synergistic Effects of MRTX-EX185 (formic) with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is undergoing a paradigm shift with the advent of direct inhibitors for previously "undruggable" targets like KRAS. MRTX-EX185 (formic), a potent and selective inhibitor of the KRAS G12D mutation, represents a significant breakthrough in this arena. This guide provides a comprehensive comparison of the preclinical rationale and anticipated synergistic effects of combining MRTX-EX185 with immunotherapy, benchmarked against other emerging KRAS inhibitor combination strategies. Through detailed data presentation, experimental protocols, and pathway visualizations, we aim to equip researchers with the critical information needed to advance the next generation of cancer treatments.
The Rationale for Combining KRAS Inhibition with Immunotherapy
KRAS mutations, particularly the G12D variant, are not only potent drivers of oncogenesis but also key architects of an immunosuppressive tumor microenvironment (TME).[1] Mutant KRAS signaling orchestrates a complex network of immune evasion mechanisms, including:
-
Increased infiltration of immunosuppressive cells: KRAS-mutant tumors are often characterized by an influx of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response.
-
Upregulation of immune checkpoints: Oncogenic KRAS signaling can lead to increased expression of PD-L1 on tumor cells, effectively putting the brakes on cytotoxic T cell activity.[1]
-
Altered cytokine and chemokine profiles: The secretion of immunosuppressive cytokines and chemokines by KRAS-mutant cancer cells further contributes to a TME that is hostile to effective anti-tumor immunity.
By directly targeting the KRAS G12D driver mutation, MRTX-EX185 is poised to not only inhibit tumor cell proliferation but also remodel the TME, making it more susceptible to immune-mediated attack. This creates a powerful rationale for combining MRTX-EX185 with immune checkpoint inhibitors (ICIs) to achieve durable and synergistic anti-tumor responses.
Preclinical Evidence for Synergy: A Comparative Analysis
While direct preclinical data for MRTX-EX185 in combination with immunotherapy is emerging, extensive research on other KRAS G12D and G12C inhibitors provides a strong predictive framework for its potential efficacy. The following tables summarize key preclinical findings for KRAS inhibitors in combination with immunotherapy, offering a comparative lens through which to evaluate the promise of an MRTX-EX185-immunotherapy combination.
Table 1: In Vivo Tumor Growth Inhibition with KRAS Inhibitor and Immunotherapy Combinations
| KRAS Inhibitor | Cancer Model | Treatment Groups | Tumor Growth Inhibition (% TGI) | Complete Responses (CR) | Citation |
| MRTX1133 (KRAS G12D) | Pancreatic Ductal Adenocarcinoma (PDAC) | MRTX1133 + α-PD-1/α-CTLA-4 | Synergistic tumor regression | Durable tumor elimination | [2][3] |
| MRTX1133 (KRAS G12D) | Pancreatic Cancer (Syngeneic) | MRTX1133 | Significant tumor regression (100% of tumors) | Not specified | [4] |
| Adagrasib (MRTX849) (KRAS G12C) | Colorectal Cancer Brain Metastasis (Syngeneic) | Adagrasib + α-PD-1 | Greater benefit than monotherapy | Not specified | [5] |
| Sotorasib (AMG 510) (KRAS G12C) | Lung Cancer (Syngeneic) | Sotorasib + α-PD-1 | Enhanced anti-tumor efficacy | Not specified | [6] |
Table 2: Modulation of the Tumor Microenvironment by KRAS Inhibitor and Immunotherapy Combinations
| KRAS Inhibitor | Cancer Model | Key Immunological Changes | Citation |
| MRTX1133 (KRAS G12D) | Pancreatic Cancer | ↑ CD8+ T cell infiltration, ↓ Myeloid cell infiltration, ↑ Fas expression on tumor cells | [3][7] |
| MRTX1133 (KRAS G12D) | Lung Cancer (Mouse Model) | ↓ Treg percentages, ↓ PD-1 expression on CD4+ and CD8+ T cells, ↑ Tumor-specific CD8+ effector T cell infiltration | [8] |
| Adagrasib (MRTX849) (KRAS G12C) | Colorectal Cancer | Sensitizes tumors to immune checkpoint inhibitors | [5] |
| Sotorasib (AMG 510) (KRAS G12C) | Lung Cancer | ↑ CD8+ T cell infiltration, ↑ Inflammatory tumor microenvironment | [6] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: KRAS G12D signaling drives immune evasion.
Caption: Workflow for preclinical synergy assessment.
Detailed Experimental Protocols
To facilitate the replication and extension of these crucial preclinical studies, detailed methodologies for key experiments are provided below.
In Vivo Synergy Study
-
Animal Models: Syngeneic mouse models with tumors harboring the KRAS G12D mutation are essential. This can be achieved through the implantation of murine cancer cell lines with the endogenous KRAS G12D mutation or genetically engineered mouse models (GEMMs).
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously or orthotopically into immunocompetent mice. Tumor growth is monitored regularly using calipers or in vivo imaging systems.
-
Treatment Groups: Mice are randomized into four treatment groups: (1) Vehicle control, (2) MRTX-EX185 alone, (3) Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody) alone, and (4) MRTX-EX185 in combination with the immune checkpoint inhibitor.
-
Dosing and Administration: MRTX-EX185 is typically administered orally or via intraperitoneal injection, while antibodies are administered via intraperitoneal injection. Dosing schedules and concentrations should be optimized based on preliminary pharmacokinetic and pharmacodynamic studies.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals throughout the study. Body weight should also be monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors and spleens are harvested for further analysis. Key endpoints include tumor growth inhibition (TGI), overall survival, and detailed immune profiling.
Immune Cell Profiling
-
Tissue Processing: Harvested tumors and spleens are mechanically and enzymatically dissociated to generate single-cell suspensions.
-
Flow Cytometry and Mass Cytometry (CyTOF): These techniques are used for high-dimensional analysis of immune cell populations.[9] A comprehensive panel of antibodies targeting various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80) and immune checkpoint molecules (e.g., PD-1, CTLA-4, TIM-3, LAG-3) is used to stain the single-cell suspensions.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods provide spatial information on the infiltration and localization of different immune cell subsets within the tumor microenvironment.
-
Single-Cell RNA Sequencing (scRNA-seq): This powerful technique allows for the transcriptomic profiling of individual immune cells within the TME, providing deep insights into their activation states, functional properties, and clonal diversity.
-
Cytokine and Chemokine Analysis: The levels of various cytokines and chemokines in the tumor microenvironment and serum can be quantified using techniques such as multiplex immunoassays (e.g., Luminex) or ELISA.
Alternative Combination Strategies
While the combination of MRTX-EX185 with immunotherapy holds immense promise, it is important to consider alternative therapeutic strategies that are also being explored for KRAS-mutant cancers.
Table 3: Alternative Combination Therapies for KRAS-Mutant Cancers
| Combination Strategy | Rationale | Preclinical/Clinical Status | Citation |
| KRAS Inhibitor + MEK Inhibitor | Vertical blockade of the MAPK pathway to overcome adaptive resistance. | Preclinical and clinical studies ongoing. | [10] |
| KRAS Inhibitor + SHP2 Inhibitor | SHP2 is a critical node in the RTK signaling pathway that can reactivate RAS signaling. | Preclinical and clinical studies ongoing. | [11] |
| KRAS Inhibitor + Pan-ERBB Inhibitor (e.g., Afatinib) | To overcome resistance mediated by feedback activation of EGFR family members. | Preclinical studies have shown synergistic effects. | [11] |
| KRAS Inhibitor + CDK4/6 Inhibitor | To target cell cycle progression, which can be a mechanism of resistance to KRAS inhibition. | Preclinical studies ongoing. | [12] |
Conclusion
The development of MRTX-EX185 (formic) and other KRAS G12D inhibitors marks a pivotal moment in the fight against KRAS-mutant cancers. The preclinical data strongly suggest that combining these targeted agents with immunotherapy has the potential to unlock durable and profound anti-tumor responses by concurrently targeting oncogenic signaling and dismantling the immunosuppressive tumor microenvironment. This guide provides a foundational framework for researchers to design and interpret preclinical studies that will ultimately pave the way for novel and effective combination therapies for patients with KRAS G12D-driven malignancies. The continued exploration of these synergistic combinations, alongside the investigation of alternative strategies, will be critical in realizing the full therapeutic potential of targeting KRAS.
References
- 1. Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]
- 3. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 4. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTH-45. DEVELOPMENT OF COMBINATION THERAPIES OF KRASG12C INHIBITOR ADAGRASIB IN PRECLINICAL MODELS OF BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. preprints.org [preprints.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. letswinpc.org [letswinpc.org]
- 12. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRTX-EX185 (formic): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of MRTX-EX185 (formic), a potent KRAS (G12D) inhibitor used in cancer research. While the Safety Data Sheet (SDS) for MRTX-EX185 (formic) indicates that the compound itself is not classified as a hazardous substance or mixture, it is often supplied in a solution containing formic acid, which is a hazardous material.[1] Therefore, disposal procedures must address the risks associated with formic acid.
I. Understanding the Hazards
MRTX-EX185 is a potent inhibitor of KRAS(G12D).[2][3][4][5] The formic acid component, however, is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[6] It is also harmful if swallowed and toxic if inhaled.[6] Due to these hazards, specific handling and disposal protocols are mandatory.
Key Safety Precautions:
-
Always handle MRTX-EX185 (formic) in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
II. Quantitative Data on Formic Acid Hazards
The following table summarizes key quantitative data related to the hazards of formic acid, which is crucial for understanding its risk profile.
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 5 ppm (8-hour time-weighted average) | [8] |
| NIOSH Recommended Exposure Limit (REL) | 5 ppm (10-hour time-weighted average) | [8] |
| ACGIH Threshold Limit Value (TLV) | 5 ppm (8-hour time-weighted average) | [8] |
| ACGIH Short-Term Exposure Limit (STEL) | 10 ppm | [8] |
| Reportable Quantity (RQ) | 5000 lbs | [6] |
III. Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of MRTX-EX185 (formic) waste. This procedure is primarily focused on neutralizing the formic acid component.
Materials:
-
Sodium bicarbonate (or other suitable neutralizing agent like soda ash or dry lime)[8]
-
pH indicator strips
-
Appropriate waste container (clearly labeled)
-
Personal Protective Equipment (PPE)
Procedure:
-
Segregation: Isolate the MRTX-EX185 (formic) waste from other laboratory waste streams.
-
Neutralization:
-
Slowly add a neutralizing agent, such as sodium bicarbonate, to the waste solution. This should be done in a fume hood to safely ventilate any gases produced.
-
Stir the solution gently.
-
Periodically check the pH of the solution using pH indicator strips.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
-
Collection: Once neutralized, pour the solution into a clearly labeled hazardous waste container.
-
Disposal: The final disposal of the neutralized waste must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with MRTX-EX185 (formic) by rinsing with a suitable solvent (e.g., ethanol) followed by water.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of MRTX-EX185 (formic).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MRTX-EX185 formic Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. geneseo.edu [geneseo.edu]
- 7. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 8. nj.gov [nj.gov]
Personal protective equipment for handling MRTX-EX185 (formic)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MRTX-EX185 (formic), a potent KRAS(G12D) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment. While the safety data sheet (SDS) for MRTX-EX185 (formic) indicates it is not a hazardous substance, the presence of formic acid necessitates specific precautions.[1]
Occupational Exposure Limits for Formic Acid
It is imperative to manage workplace exposure to formic acid. The following table summarizes the permissible exposure limits (PELs) established by various regulatory agencies.
| Agency | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| OSHA | 5 ppm (8-hour) | - |
| NIOSH | 5 ppm (10-hour) | - |
| ACGIH | 5 ppm (8-hour) | 10 ppm |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Formic Acid.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling MRTX-EX185 (formic). The following recommendations are based on standard laboratory procedures and the potential hazards associated with formic acid.
Routine Handling of Solid Compound
When handling the solid form of MRTX-EX185 (formic), the following PPE is required:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against dust particles.[1]
-
Hand Protection: Wear acid-resistant protective gloves.[1][3] Nitrile, neoprene, or PVC gloves are recommended.[3]
-
Body Protection: A lab coat or impervious clothing should be worn to protect the skin.[1]
-
Respiratory Protection: Use a suitable respirator, especially in areas with inadequate ventilation, to avoid inhalation of dust.[1]
Preparation of Solutions and Handling of Liquid Formulations
When working with solutions of MRTX-EX185 (formic) or in situations where aerosols may be generated, the following PPE is essential:
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.
-
Hand Protection: Acid-resistant gloves (nitrile, neoprene, or PVC) are mandatory.[3] Ensure gloves are regularly inspected for signs of degradation or puncture.
-
Body Protection: Wear a chemically resistant lab coat or apron over a long-sleeved shirt and long pants.[3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate acid gas cartridge is required.[4]
Emergency and Spill Response
In the event of a spill, all non-essential personnel should evacuate the area. Only trained and properly equipped individuals should perform the cleanup.
-
Full Chemical Protective Suit: Depending on the size and nature of the spill, a full chemical protective suit may be necessary.
-
Self-Contained Breathing Apparatus (SCBA): For large spills or in poorly ventilated areas, an SCBA is required to protect against high concentrations of formic acid vapors.[4][5]
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill of MRTX-EX185 (formic), follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Don Appropriate PPE: Before entering the spill area, don the appropriate PPE as outlined in the "Emergency and Spill Response" section.
-
Contain the Spill: For liquid spills, use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[4] For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
Neutralize (for formic acid spills): Cover the spill with dry lime, sodium bicarbonate, or soda ash to neutralize the formic acid.[2]
-
Collect and Dispose: Place the absorbed and neutralized material into a sealed, appropriately labeled container for hazardous waste disposal.[2][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling MRTX-EX185 (formic).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
